Quetiapine Sulfone
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-[2-[4-(11,11-dioxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c25-14-16-28-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)29(26,27)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUTWXZEWJNIQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444898 | |
| Record name | 2-[2-[4-(11,11-dioxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329216-65-1 | |
| Record name | 2-[2-[4-(5,5-Dioxidodibenzo[b,f][1,4]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329216-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-[4-(11,11-dioxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Quetiapine Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quetiapine is an atypical antipsychotic medication widely prescribed for the treatment of schizophrenia and bipolar disorder. During its metabolism and under certain stress conditions, quetiapine can undergo oxidation to form various degradation products. One of the principal oxidation impurities is Quetiapine Sulfone. The identification, synthesis, and characterization of such impurities are critical for ensuring the safety, efficacy, and quality of the pharmaceutical product. This guide provides a comprehensive overview of the synthesis and characterization of this compound, detailing experimental protocols, key analytical data, and visualized workflows.
This compound, an impurity of the antipsychotic Quetiapine, is formed through the oxidation of the sulfur atom in the dibenzothiazepine ring of the parent molecule.[1] Understanding its formation and properties is crucial for the development of stable quetiapine formulations and for accurate impurity profiling in quality control.
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of Quetiapine. This process can be accomplished using various oxidizing agents. Forced degradation studies of Quetiapine often result in the formation of its sulfone derivative, particularly under oxidative stress conditions.[2][3]
Experimental Protocol: Oxidation of Quetiapine to this compound
This protocol describes a common method for the synthesis of this compound using hydrogen peroxide as the oxidizing agent.
Materials:
-
Quetiapine or Quetiapine Fumarate
-
Hydrogen Peroxide (H₂O₂)
-
Methanol
-
Sodium Tungstate Dihydrate (catalyst)
-
Deionized Water
-
Sodium Bicarbonate (or other suitable base for neutralization if starting from a salt)
-
Organic solvent for extraction (e.g., Chloroform or Dichloromethane)
-
Anhydrous Sodium Sulfate
Procedure:
-
Preparation of Quetiapine Free Base (if starting from Quetiapine Fumarate):
-
Dissolve Quetiapine Fumarate in a mixture of chloroform and water.[4]
-
Adjust the pH to approximately 8 with a 10% sodium bicarbonate solution to neutralize the fumaric acid and liberate the free base.[4]
-
Separate the organic layer, wash it with deionized water, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Quetiapine free base.
-
-
Oxidation Reaction:
-
Dissolve the Quetiapine free base in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add sodium tungstate dihydrate to the solution, which acts as a catalyst for the sulfoxidation.
-
To this stirred solution, add hydrogen peroxide (e.g., 50% solution) dropwise at ambient temperature. The amount of oxidizing agent may need to be adjusted to favor the formation of the sulfone over the sulfoxide.
-
Monitor the reaction progress using a suitable chromatographic technique, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The residue can be purified using column chromatography or recrystallization to isolate the this compound.
-
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are accomplished through a combination of spectroscopic and chromatographic techniques.
Quantitative Data Summary
| Property | Data | Reference(s) |
| Chemical Name | 2-[2-[4-(5,5-Dioxidodibenzo[b,f]\thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol | |
| CAS Number | 329216-65-1 | |
| Molecular Formula | C₂₁H₂₅N₃O₄S | |
| Molecular Weight | 415.51 g/mol |
Spectroscopic Data
| Technique | Observed Characteristics | Reference(s) |
| Mass Spectrometry (MS) | A protonated molecular ion peak at m/z 416 (M+H) would be expected, corresponding to the addition of two oxygen atoms to the Quetiapine molecule. The mass spectrum of a related sulfoxide showed a peak at m/z 400 (M+H). The sulfone would be 16 Da higher. | |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to show a characteristic strong S=O stretching band for the sulfone group. For the related sulfoxide, this appears at 1016 cm⁻¹. The sulfone absorption would be at a different characteristic frequency. Also expected are bands for O-H, C-H (aromatic and aliphatic), C=C/C=N, and C-O-C stretching. | |
| ¹H NMR Spectroscopy | Compared to Quetiapine, a downfield shift in the signals of the aromatic protons adjacent to the oxidized sulfur atom is expected. | |
| ¹³C NMR Spectroscopy | An upfield shift is anticipated for the carbon signals adjacent to the oxidized sulfur atom (C-14 and C-18) due to the oxidation of the sulfur. |
Experimental Protocols for Characterization
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized this compound and to separate it from the starting material and other by-products.
-
Method: A stability-indicating reverse-phase HPLC method is typically used.
-
Column: Inertsil-3 C8 (150 mm × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient elution using a mixture of a buffer (e.g., 0.01 M di-potassium hydrogen orthophosphate, pH 6.8) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 217 nm.
-
Sample Preparation: Dissolve an accurately weighed sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a known concentration.
-
2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Method: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with an electrospray ionization (ESI) source is commonly employed.
-
The sample, after separation by LC, is introduced into the mass spectrometer.
-
The mass spectrum will show the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, which should correspond to the calculated molecular weight of this compound.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed chemical structure of this compound.
-
Method:
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the presence of the sulfone group and the integrity of the rest of the molecular structure.
-
4. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule, particularly the sulfone group.
-
Method:
-
Prepare a sample pellet with potassium bromide (KBr) or analyze as a thin film.
-
Record the IR spectrum and identify the characteristic absorption bands, especially the strong S=O stretching vibration.
-
References
An In-depth Technical Guide to the Chemical Properties of Quetiapine Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quetiapine, an atypical antipsychotic, undergoes extensive metabolism in the body, leading to the formation of various metabolites. Among these, Quetiapine Sulfone is a significant, albeit pharmacologically inactive, metabolite.[1] Understanding the chemical and physical properties of this metabolite is crucial for comprehensive pharmacological and toxicological assessments of the parent drug, as well as for the development of robust analytical methods for its detection and quantification in biological matrices. This technical guide provides a detailed overview of the chemical properties of this compound, including its synthesis, analytical characterization, and metabolic pathway.
Chemical and Physical Properties
This compound is the product of the oxidation of the sulfur atom in the dibenzothiazepine ring of Quetiapine.[1] Its formation is primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][2]
| Property | Value | Source |
| CAS Number | 329216-65-1 | [3] |
| Molecular Formula | C21H25N3O4S | |
| Molecular Weight | 415.51 g/mol | |
| Synonyms | 11-(4-(2-(2-hydroxyethoxy)ethyl)piperazin-1-yl)dibenzo[b,f]thiazepine 5,5-dioxide, 2-[2-[4-(5,5-Dioxidodibenzo[b,f]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol | |
| Melting Point | 168-169 °C | |
| Boiling Point (Predicted) | 626.2±65.0 °C | |
| Density (Predicted) | 1.35±0.1 g/cm3 | |
| pKa (Predicted) | 14.41±0.10 |
Synthesis of this compound
While specific, detailed protocols for the direct synthesis of this compound are not extensively published as a primary synthetic target, its preparation can be achieved through the oxidation of Quetiapine. The following is a generalized experimental protocol based on established oxidation methods for similar compounds.
Method 1: Oxidation with Hydrogen Peroxide
This method utilizes hydrogen peroxide as the oxidizing agent to convert the sulfide in the Quetiapine molecule to a sulfone.
Materials:
-
Quetiapine
-
Hydrogen Peroxide (30% solution)
-
Acetic Acid
-
Dichloromethane
-
Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Chromatography supplies (e.g., silica gel, appropriate solvent system)
Procedure:
-
Dissolve Quetiapine in a suitable solvent such as acetic acid or a mixture of dichloromethane and acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add an excess of 30% hydrogen peroxide solution dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, carefully quench the excess hydrogen peroxide by adding a reducing agent like sodium bisulfite solution.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.
Analytical Characterization
The structural confirmation and purity assessment of synthesized or isolated this compound are typically performed using a combination of spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
A common and robust method for the separation and quantification of Quetiapine and its metabolites.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is employed. For example, a mobile phase of phosphate buffer (pH 6.6), acetonitrile, and methanol (45:40:15 v/v/v) has been shown to provide good separation.
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm) or mass spectrometry (LC-MS) for higher sensitivity and specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This technique offers high sensitivity and selectivity, making it ideal for the analysis of metabolites in complex biological matrices.
-
Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for Quetiapine and its metabolites.
-
Mass Analysis: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. The exact MRM transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of this compound, confirming the oxidation of the sulfur atom and the integrity of the rest of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the presence of the sulfone group, which exhibits characteristic strong absorption bands for the S=O stretching vibrations.
Metabolic Pathway and Signaling
Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme. One of the major metabolic pathways is sulfoxidation, which leads to the formation of the inactive Quetiapine Sulfoxide, and further oxidation to the inactive this compound.
Analytical Workflow
A generalized workflow for the analysis of this compound in a biological matrix, such as plasma, is depicted below.
Conclusion
This technical guide provides a comprehensive overview of the chemical properties of this compound. The information presented, including physicochemical data, synthetic considerations, analytical methodologies, and metabolic context, serves as a valuable resource for researchers and professionals involved in the study and development of Quetiapine and related compounds. A thorough understanding of its metabolites is essential for a complete picture of the drug's disposition and for ensuring the quality and safety of the pharmaceutical product.
References
Quetiapine Sulfone: An In-depth Technical Examination of a Key Quetiapine Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quetiapine, an atypical antipsychotic, is a cornerstone in the management of various psychiatric disorders, including schizophrenia and bipolar disorder.[1][2] Its therapeutic efficacy is intrinsically linked to its complex metabolism, primarily occurring in the liver.[3] A significant metabolic pathway is the oxidation of the dibenzothiazepine ring, leading to the formation of sulfated metabolites. This technical guide provides a comprehensive analysis of Quetiapine Sulfone, a metabolite of Quetiapine, focusing on its formation, quantification, and the experimental methodologies used in its study. While Quetiapine Sulfoxide is the more predominantly reported and stable metabolite, this guide will also address the available information on the sulfone derivative.
Metabolic Pathway of Quetiapine to its Sulfated Metabolites
Quetiapine undergoes extensive hepatic metabolism, with the cytochrome P450 (CYP) enzyme system playing a crucial role.[3] Specifically, CYP3A4 is the primary isoenzyme responsible for the biotransformation of Quetiapine.[4] One of the major metabolic routes is sulfoxidation, which leads to the formation of Quetiapine Sulfoxide, a pharmacologically inactive metabolite.
While the term "this compound" is also found in the literature, evidence suggests it may be an unstable metabolite that degrades to Quetiapine Sulfoxide. This instability presents challenges in its isolation and quantification. The metabolic conversion is catalyzed by CYP3A4 and, to a lesser extent, CYP3A5.
Below is a diagram illustrating the metabolic pathway leading to the formation of Quetiapine's sulfated metabolites.
References
The Metabolic Journey of Quetiapine to its Sulfone Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic pathway leading from the atypical antipsychotic drug quetiapine to its sulfone metabolite. This document details the enzymatic processes, quantitative kinetic data, and detailed experimental protocols for studying this biotransformation, offering a valuable resource for professionals in pharmacology and drug development.
Introduction to Quetiapine Metabolism
Quetiapine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic pathways include N-dealkylation to form norquetiapine (an active metabolite), 7-hydroxylation, and oxidation of the sulfur atom in the dibenzothiazepine ring.[1][2] This guide focuses on the latter pathway, specifically the sequential oxidation leading to the formation of quetiapine sulfoxide and the subsequent, less stable, quetiapine sulfone.
The Sulfoxidation and Sulfonation Pathway
The transformation of quetiapine to its sulfone metabolite is a two-step oxidative process.
-
Sulfoxidation: The initial and major step is the oxidation of the sulfur atom to form quetiapine sulfoxide. This reaction is predominantly catalyzed by the CYP3A4 isoenzyme.[2][3] CYP3A5 may also contribute to a lesser extent.[4] Quetiapine sulfoxide is a major, but pharmacologically inactive, metabolite of quetiapine.
-
Sulfonation: The quetiapine sulfoxide can undergo further oxidation to form this compound. Information in the literature suggests that the this compound metabolite is unstable and can degrade back to quetiapine sulfoxide. A further oxidized metabolite, this compound N-Oxide, has also been identified.
The enzymatic pathway can be visualized as follows:
References
In Vitro Metabolism of Quetiapine to its Sulfone Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of the atypical antipsychotic drug quetiapine, with a specific focus on its oxidation to the sulfone metabolite. This document outlines the enzymatic pathways, detailed experimental protocols, and analytical methodologies pertinent to the study of this metabolic transformation. Particular attention is given to the inherent instability of the quetiapine sulfone metabolite and its implications for in vitro analysis.
Introduction to Quetiapine Metabolism
Quetiapine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic pathways include N-dealkylation to form norquetiapine (an active metabolite) and sulfoxidation.[1][2] While sulfoxidation is a primary route of metabolism, the initial product, quetiapine sulfoxide, is a major and relatively stable metabolite. Further oxidation to the corresponding sulfone occurs, but this metabolite has been reported to be unstable in vitro, readily degrading back to the sulfoxide form.[3][4] This instability presents a significant challenge in its characterization and quantification.
The Role of Cytochrome P450 in Sulfone Formation
In vitro studies using human liver microsomes (HLM) and recombinant CYP enzymes have identified CYP3A4 as the principal enzyme responsible for the sulfoxidation of quetiapine.[1] While other isoforms like CYP2D6 are involved in other metabolic pathways of quetiapine, their contribution to sulfoxidation is minimal. The formation of the sulfone metabolite is therefore predominantly dependent on CYP3A4 activity.
Quantitative Analysis of Quetiapine Sulfoxidation
The instability of this compound makes it difficult to obtain reliable kinetic parameters for its direct formation. Most in vitro studies quantify the more stable quetiapine sulfoxide. The following table summarizes available quantitative data for quetiapine metabolism, which indirectly informs the sulfoxidation pathway.
| Parameter | Value | Enzyme Source | Comments | Reference |
| Km (Quetiapine depletion) | 18 µM | Human Liver Microsomes | Reflects the overall affinity of quetiapine for metabolizing enzymes, primarily CYP3A4. | |
| CYP3A4 Contribution | ~89% | Human Liver Microsomes | Estimated contribution of CYP3A4 to the overall metabolism of quetiapine. | |
| Intrinsic Clearance (CLint) of N-desalkylquetiapine | 12-fold higher by CYP2D6 vs. CYP3A4 | Recombinant CYPs | While not directly related to sulfoxidation, this highlights the differential roles of CYPs in quetiapine metabolism. |
Experimental Protocols
In Vitro Incubation for Quetiapine Metabolism
This protocol describes a general procedure for assessing the metabolism of quetiapine to its sulfone metabolite using human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Quetiapine
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Incubator/water bath (37°C)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, HLM (final protein concentration typically 0.2-1.0 mg/mL), and quetiapine (at desired concentrations, e.g., bracketing the Km).
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a defined period (e.g., 0, 5, 15, 30, 60 minutes). Time-course experiments are recommended to monitor the formation and potential degradation of metabolites.
-
Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Transfer the supernatant to a clean tube or a 96-well plate for subsequent analysis by LC-MS/MS.
Analytical Method: LC-MS/MS for Quetiapine and its Metabolites
Given the instability of the sulfone, rapid sample processing and analysis are crucial.
Sample Preparation (from in vitro incubation):
The supernatant obtained after protein precipitation can often be directly injected into the LC-MS/MS system. If further cleanup is required, solid-phase extraction (SPE) may be employed.
Chromatographic Conditions (Illustrative Example):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from low to high organic phase (B) over several minutes.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization: Positive electrospray ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Quetiapine | 384.2 | 253.1 |
| Quetiapine Sulfoxide | 400.2 | 253.1 |
| This compound (putative) | 416.2 | 253.1 |
| Quetiapine-d8 (Internal Standard) | 392.2 | 261.1 |
Note on Sulfone Analysis: Due to its instability, the detection of this compound can be challenging. A peak corresponding to the sulfone may be transient or absent, with a corresponding increase in the sulfoxide peak. It is advisable to also monitor for the degradation of a sulfone standard (if available) under the same analytical conditions.
Mandatory Visualizations
Caption: Metabolic pathway of quetiapine to its sulfone metabolite.
Caption: Experimental workflow for in vitro quetiapine metabolism.
Conclusion
The in vitro metabolism of quetiapine to its sulfone metabolite is a CYP3A4-mediated process. A key consideration for researchers in this area is the inherent instability of the this compound, which readily degrades to quetiapine sulfoxide. This characteristic complicates direct quantification and necessitates careful experimental design and analytical execution. The protocols and information provided in this guide offer a framework for investigating this metabolic pathway, emphasizing the importance of accounting for the lability of the sulfone metabolite in data interpretation. Future work may focus on developing analytical strategies to stabilize or trap the sulfone metabolite to enable more accurate characterization of its formation and disposition.
References
Toxicological Profile of Quetiapine Sulfone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quetiapine is a second-generation (atypical) antipsychotic medication approved for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1][2] It undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][3] This metabolic process leads to the formation of several metabolites. One of the major metabolic pathways is sulfoxidation, which results in the creation of Quetiapine Sulfone, an inactive sulfoxide metabolite.[1] While Quetiapine's pharmacological and toxicological profiles are well-documented, specific data on its sulfone metabolite are less abundant. This guide provides a comprehensive overview of the known toxicological profile of Quetiapine and, by extension, provides insights into the potential profile of its sulfone metabolite, supplemented with detailed experimental protocols and pathway visualizations.
Metabolism and Pharmacokinetics
Quetiapine is rapidly and well-absorbed after oral administration. It is approximately 83% bound to plasma proteins and has a mean terminal half-life of about 6-7 hours. The primary route of elimination is through hepatic metabolism, with less than 1% of the administered dose excreted as unchanged drug.
The main metabolic pathways for quetiapine are:
-
Sulfoxidation: Mediated by CYP3A4, this is a major pathway that produces the inactive quetiapine sulfoxide metabolite.
-
Oxidation: This includes oxidation of the alkyl side chain and the terminal alcohol to a carboxylic acid.
-
N-dealkylation: This process, also involving CYP3A4, produces N-desalkylquetiapine (norquetiapine), an active metabolite.
-
Hydroxylation: CYP2D6 is involved in the hydroxylation of the dibenzothiazepine ring to form 7-hydroxy-quetiapine, another active metabolite.
This compound is considered a major, but inactive, metabolite of quetiapine.
Pharmacokinetic Parameters of Quetiapine and its Metabolites
| Parameter | Quetiapine | Quetiapine Sulfoxide | 7-hydroxy-quetiapine | 7-hydroxy-N-dealkyl-quetiapine |
| tmax (h) | 2.0 (0.3-5.0) | 3.0 (0.5-5.0) | 3.0 (0.5-5.0) | 4.0 (1.5-6.0) |
| t1/2 (h) | 7 ± 3 | 7 ± 3 | 8 ± 5 | 9.4 ± 2.7 |
| Cmax(SS) (µg/L) | 678 ± 325 | 451 ± 216 | 58 ± 22 | 19 ± 5 |
| Cmin(SS) (µg/L) | 51 ± 68 | 35 ± 36 | 5 ± 4 | 3.3 ± 1.6 |
| AUC(0-12)(SS) (µg·h/L) | 3,538 ± 1,728 | 2,512 ± 854 | 335 ± 104 | 153 ± 44 |
| Data from a multiple-dose pharmacokinetic study in Chinese patients with schizophrenia. |
Toxicological Profile
Direct toxicological studies on this compound are not extensively available in the public domain. The following sections summarize the toxicological profile of the parent compound, Quetiapine, which provides a foundational understanding of potential risks. Given that this compound is an inactive metabolite, it is generally expected to have a lower toxicity profile than the parent drug.
Acute Toxicity
Quetiapine overdose primarily results in central nervous system (CNS) depression, tachycardia, and hypotension. The severity of intoxication is dose-dependent, with ingestions greater than 3 grams associated with a higher risk of coma and hypotension. Symptoms of acute intoxication can include drowsiness, lethargy, confusion, respiratory depression, and anticholinergic effects. Seizures have been reported in some overdose cases. The oral LD50 of quetiapine in rats is 2000 mg/kg.
Genotoxicity
Studies on the genotoxic potential of quetiapine have generally shown no evidence of mutagenicity. An in vitro study using human lymphocytes did not find significant DNA damage at concentrations that were not cytotoxic.
Carcinogenicity
There is no evidence to suggest that quetiapine is carcinogenic in humans. The International Agency for Research on Cancer (IARC) has not classified quetiapine as a carcinogen.
Reproductive and Developmental Toxicity
Quetiapine has been shown to affect mating and fertility in female rats at doses approximately equivalent to the maximum recommended human dose. However, studies have not detected teratogenic effects.
Safety Pharmacology
-
Cardiovascular System: Quetiapine can cause orthostatic hypotension and tachycardia due to its antagonist activity at alpha-1 adrenergic receptors. QT interval prolongation has been observed in overdose cases, but the clinical significance is debated as it may be an overcorrection due to tachycardia.
-
Central Nervous System: The primary effects of quetiapine on the CNS are sedation and dizziness, which are common adverse effects at therapeutic doses. In overdose, it can lead to significant CNS depression and coma.
-
Endocrine System: Persistent increases in TSH have been observed in a small percentage of patients treated with quetiapine.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of toxicological profiles. Below are examples of key experimental protocols relevant to the evaluation of a drug metabolite like this compound.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance of a test compound by phase I metabolic enzymes.
Materials:
-
Test compound (this compound)
-
Human Liver Microsomes (HLM)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Ice-cold acetonitrile (ACN) with an internal standard (IS)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
-
Dilute the HLM stock to a working concentration of 1 mg/mL in 0.1 M phosphate buffer.
-
Add the HLM solution to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control wells.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold ACN with IS.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Calculate the rate of metabolism and the intrinsic clearance.
Protocol 2: Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a test compound.
Materials:
-
Test compound (this compound)
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
Escherichia coli strain (e.g., WP2 uvrA)
-
S9 mix (for metabolic activation)
-
Phosphate buffer
-
Molten top agar
-
Minimal glucose agar plates
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound dilution, and either 0.5 mL of S9 mix or 0.5 mL of phosphate buffer (for detecting direct-acting mutagens).
-
Pre-incubate the mixture at 37°C for 20 minutes with gentle shaking.
-
Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
Invert the plates and incubate at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
A positive result is indicated by a dose-dependent increase in revertant colonies that is at least double the background count of the vehicle control.
Visualization of Pathways and Workflows
Quetiapine Metabolism
Caption: Metabolic pathways of Quetiapine leading to its major metabolites.
Tiered Toxicological Assessment Workflow
Caption: A tiered workflow for the toxicological assessment of a new compound.
Key Receptor-Mediated Signaling of Quetiapine
Caption: Quetiapine's interaction with key neurotransmitter receptors.
Conclusion
The toxicological profile of this compound is intrinsically linked to its nature as a major, yet inactive, metabolite of quetiapine. While direct toxicity data for the sulfone metabolite is limited, the extensive information available for the parent compound suggests a low likelihood of significant toxicity from this compound under normal therapeutic use of quetiapine. The primary toxicological concerns associated with quetiapine, such as CNS depression and cardiovascular effects in overdose, are attributable to the pharmacological activity of the parent drug and its active metabolites. Further research focused specifically on the toxicokinetics and potential for bioaccumulation of this compound could provide a more complete safety profile. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
Quetiapine Sulfone: A Comprehensive Technical Overview
This in-depth guide provides a detailed examination of Quetiapine Sulfone, a significant metabolite of the atypical antipsychotic drug Quetiapine. The document is intended for researchers, scientists, and professionals in drug development, offering a thorough overview of its chemical identity, metabolic formation, and analytical characterization.
Chemical Identity and Properties
This compound is a primary oxidative metabolite of Quetiapine. Its formation involves the oxidation of the sulfur atom within the dibenzothiazepine ring of the parent molecule.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 329216-65-1 | [1][2][3][4] |
| Molecular Formula | C21H25N3O4S | |
| Molecular Weight | 415.52 g/mol | |
| Systematic Name | 2-[2-[4-(5,5-Dioxidodibenzo[b,f]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol | |
| Synonyms | 11-(4-(2-(2-hydroxyethoxy)ethyl)piperazin-1-yl)dibenzo[b,f]thiazepine 5,5-dioxide | |
| Predicted Melting Point | 168-169 °C | |
| Predicted Boiling Point | 626.2±65.0 °C | |
| Predicted Density | 1.35±0.1 g/cm3 |
Metabolic Pathway of Quetiapine
Quetiapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being the major isozyme involved. One of the main metabolic pathways is sulfoxidation, which leads to the formation of this compound. This metabolite is generally considered to be pharmacologically inactive.
Experimental Protocols
The synthesis of this compound is typically achieved through the controlled oxidation of Quetiapine. While specific, detailed protocols for the direct synthesis of the sulfone are not extensively published in the provided search results, a general method can be inferred from related syntheses of oxidized Quetiapine metabolites.
Illustrative Protocol (based on related syntheses):
-
Dissolution: Dissolve Quetiapine free base in a suitable organic solvent, such as methanol or chloroform.
-
Oxidation: Introduce a controlled amount of a strong oxidizing agent. To achieve the sulfone, a stronger oxidizing agent or more forcing conditions might be necessary compared to the synthesis of the sulfoxide.
-
Monitoring: The reaction progress should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of complete conversion.
-
Isolation and Purification: Once the reaction is complete, the product can be isolated by removing the solvent under reduced pressure. The crude product may then be purified using techniques like column chromatography or recrystallization to obtain high-purity this compound.
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous measurement of Quetiapine and its metabolites, including the sulfoxide, in human plasma. Although this compound was noted to be unstable and degrade to the sulfoxide in one study, a similar analytical approach would be applicable for its detection.
Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of human plasma, add an internal standard (e.g., quetiapine-d8).
-
Perform a liquid-liquid extraction using a mixture of butyl acetate and butanol (10:1, v/v).
-
Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: Waters Spherisorb S5SCX (100 × 2.1 mm i.d.)
-
Mobile Phase: 50 mmol/L methanolic ammonium acetate, pH* 6.0
-
Flow Rate: 0.5 mL/min
-
Ionization: Positive ion Atmospheric Pressure Chemical Ionization (APCI)
-
Detection: Selected Reaction Monitoring (SRM) with two transitions per analyte.
Table 2: LC-MS/MS Calibration Ranges for Quetiapine and Metabolites
| Analyte | Calibration Range (µg/L) |
| Quetiapine | 5-800 |
| N-desalkylquetiapine | 5-800 |
| Quetiapine Sulfoxide | 100-15,000 |
| Other metabolites | 2-100 |
Note: The calibration range for this compound would need to be established during method validation.
Analytical Workflow Visualization
The following diagram illustrates a general workflow for the analysis of this compound in a biological matrix.
References
Methodological & Application
Application Note: A Proposed LC-MS/MS Method for the Sensitive Detection of Quetiapine Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quetiapine is an atypical antipsychotic medication extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. One of its metabolites is Quetiapine Sulfone, an oxidized derivative of the parent drug. The analysis of quetiapine and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and impurity profiling in pharmaceutical formulations. However, the quantitative analysis of this compound presents a significant challenge due to its inherent instability, as it has been reported to degrade to Quetiapine Sulfoxide.[1] This application note outlines a proposed, robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection of this compound in biological matrices, with a strong emphasis on sample handling and preparation to minimize degradation. While a fully validated method for this compound is not widely documented, this protocol is based on established methods for quetiapine and its other metabolites.[2][3][4]
Chemical Properties of this compound:
-
Chemical Formula: C₂₁H₂₅N₃O₄S[5]
-
Molecular Weight: 415.52 g/mol
-
Synonym: 11-(4-(2-(2-hydroxyethoxy)ethyl)piperazin-1-yl)dibenzo[b,f]thiazepine 5,5-dioxide
Experimental Protocols
Due to the instability of this compound, immediate sample processing and analysis are highly recommended. Samples should be stored at -80°C if immediate analysis is not possible.
Protocol 1: Sample Preparation - Liquid-Liquid Extraction (LLE) from Plasma
This protocol is recommended for achieving a clean extract and minimizing matrix effects.
-
To 500 µL of a plasma sample in a microcentrifuge tube, add an appropriate internal standard (e.g., Quetiapine-d8).
-
Add 70 µL of 1 M ammonium hydroxide solution to basify the sample to approximately pH 10.
-
Add 1000 µL of an extraction solvent (e.g., tert-butyl methyl ether).
-
Vortex the mixture vigorously for 3 minutes to ensure thorough extraction.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
Protocol 2: Sample Preparation - Solid-Phase Extraction (SPE) from Urine
This protocol is suitable for urine samples and can provide a high degree of sample cleanup.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
To 250 µL of a urine sample, add 250 µL of ultrapure water adjusted to pH 4 with formic acid.
-
Load the diluted urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 500 µL of methanol.
-
Elute the analyte with 1000 µL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Proposed Analytical Method
The following LC-MS/MS parameters are proposed as a starting point for the analysis of this compound and should be optimized for the specific instrumentation used.
Table 1: Proposed Chromatographic and Mass Spectrometric Conditions
| Parameter | Proposed Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 15% B, hold for 5 min; increase to 35% in 7 min; increase to 80% in 13 min; increase to 100% in 1 min; hold for 2 min; return to initial conditions in 1 min; hold for 5 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 416.2 [M+H]⁺ (based on MW of 415.52) |
| Product Ions (m/z) | To be determined by infusing a standard solution of this compound. A potential fragmentation pathway could involve the piperazine ring, similar to quetiapine (e.g., m/z 253.1). |
| Internal Standard | Quetiapine-d8 or a structurally similar stable isotope-labeled compound |
Quantitative Data and Performance Characteristics
Table 2: Typical Performance Characteristics for Quetiapine and Metabolite Analysis
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 500 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.25 - 1.0 ng/mL | |
| Intra-day Precision (%RSD) | < 15% | |
| Inter-day Precision (%RSD) | < 15% | |
| Accuracy (%) | 85 - 115% | |
| Extraction Recovery (%) | > 85% |
Experimental Workflow and Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. High throughput identification and quantification of 16 antipsychotics and 8 major metabolites in serum using ultra-high performance liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - SRIRAMCHEM [sriramchem.com]
Application Note: High-Performance Liquid Chromatography Method for the Quantification of Quetiapine Sulfone
Introduction
Quetiapine is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar disorder. The metabolic pathways of quetiapine are complex, leading to the formation of several metabolites, including quetiapine sulfone (also referred to as quetiapine sulfoxide). Monitoring the levels of quetiapine and its metabolites, such as this compound, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug product quality. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the sensitive and accurate quantification of this compound.
Principle
This method employs reversed-phase HPLC coupled with a Diode Array Detector (DAD) or a mass spectrometer (MS) for the separation and quantification of this compound. The chromatographic separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of an acetate buffer and acetonitrile.[1] Sample preparation involves a straightforward protein precipitation step, making it suitable for high-throughput analysis in research and clinical settings.[1]
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of this compound from plasma samples.
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the clear supernatant and transfer it to an HPLC vial for analysis.
-
2. Chromatographic Conditions
-
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, and a DAD or MS detector.
-
-
Chromatographic Parameters:
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 mm x 100 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM acetate buffer, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient elution is employed for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
-
Detection: UV detection at 225 nm.
-
3. Standard Curve Preparation
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions of the stock solution with a mixture of mobile phase A and B (e.g., 50:50 v/v) to prepare working standards with concentrations ranging from the expected lower limit to the upper limit of quantification.
-
Inject the standards into the HPLC system to construct a calibration curve by plotting the peak area against the concentration.
Quantitative Data Summary
The following table summarizes the quantitative performance parameters of a validated HPLC method for the determination of this compound.
| Parameter | This compound | Reference |
| Linearity Range (µg/mL) | 0.042 - 83.35 | |
| Correlation Coefficient (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.042 | |
| Intra-day Precision (%RSD) | < 15% | |
| Inter-day Precision (%RSD) | < 15% | |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification by HPLC.
References
Application Notes and Protocols for LC-MS/MS Analysis of Quetiapine and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. It undergoes extensive metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, leading to the formation of several metabolites.[1] The main metabolic pathways include sulfoxidation, N-dealkylation, and oxidation.[1][2] The primary active metabolite is N-desalkylquetiapine (norquetiapine), which contributes to the drug's therapeutic effect.[3] Other significant metabolites include quetiapine sulfoxide (an inactive metabolite), 7-hydroxyquetiapine, and 7-hydroxy-N-desalkylquetiapine.[4] Monitoring the levels of quetiapine and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed protocol for the sensitive and robust analysis of quetiapine and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the quantitative data for the LC-MS/MS analysis of quetiapine and its metabolites from various validated methods.
Table 1: Linearity Ranges and Limits of Quantification (LOQ)
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Quetiapine | 0.5 - 500 | 0.5 | |
| Norquetiapine | 0.6 - 600 | 0.6 | |
| Quetiapine | 1 - 1500 | 1 | |
| Quetiapine | <0.70 - 500 | <0.70 | |
| Norquetiapine | <0.70 - 500 | <0.70 | |
| 7-hydroxyquetiapine | <0.70 - 500 | <0.70 | |
| 7-hydroxy N-desalkylquetiapine | <0.70 - 500 | <0.70 | |
| Quetiapine Sulfoxide | <0.70 - 500 | <0.70 | |
| Quetiapine | 5 - 800 (µg/L) | 5 (µg/L) | |
| N-desalkylquetiapine | 5 - 800 (µg/L) | 5 (µg/L) | |
| Quetiapine sulfoxide | 100 - 15,000 (µg/L) | 100 (µg/L) | |
| O-desalkylquetiapine | 2 - 100 (µg/L) | 2 (µg/L) | |
| 7-hydroxyquetiapine | 2 - 100 (µg/L) | 2 (µg/L) |
Table 2: Observed Concentrations in Human Plasma Samples
| Analyte | Median Concentration (µg/L) | Concentration Range (µg/L) | Patient Cohort | Reference |
| Quetiapine | 83 | 7 - 748 | 47 patients on 200-950 mg/day | |
| N-desalkylquetiapine | 127 | 7 - 329 | 47 patients on 200-950 mg/day | |
| Quetiapine sulfoxide | 3,379 | 343 - 21,704 | 47 patients on 200-950 mg/day | |
| O-desalkylquetiapine | 12 | 2 - 37 | 47 patients on 200-950 mg/day | |
| 7-hydroxyquetiapine | 3 | <1 - 48 | 47 patients on 200-950 mg/day |
Experimental Protocols
This section details a common and robust method for the analysis of quetiapine and its metabolites in human plasma using protein precipitation for sample preparation followed by LC-MS/MS analysis.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., quetiapine-d8).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Inject the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
-
Gradient:
-
0-1 min: 1% B
-
1-5 min: 1% to 100% B
-
5-6 min: 100% B
-
6-7 min: 100% to 1% B
-
7-8 min: 1% B (re-equilibration)
-
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions for each analyte and internal standard should be optimized for the instrument being used. Example transitions are provided in Table 3.
Table 3: Example MRM Transitions for Quetiapine and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Quetiapine | 384.1 | 253.1 |
| Norquetiapine (N-desalkylquetiapine) | 271.1 | 171.1 |
| Quetiapine Sulfoxide | 400.1 | 253.1 |
| 7-hydroxyquetiapine | 400.1 | 269.1 |
| Quetiapine-d8 (Internal Standard) | 392.2 | 261.2 |
Note: The MRM transitions and collision energies should be optimized for the specific instrument used.
Visualizations
Metabolic Pathway of Quetiapine
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
Application Note: Protocol for the Isolation of Quetiapine Sulfone from Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quetiapine is an atypical antipsychotic medication that undergoes extensive metabolism in the body. One of its metabolites is quetiapine sulfone. A significant challenge in the analysis of this compound from biological matrices is its inherent instability, as it can degrade to quetiapine sulfoxide.[1] This application note provides a detailed protocol for the isolation of this compound from plasma, with a focus on minimizing degradation and ensuring the most accurate and reproducible results for downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The protocol is based on established solid-phase extraction (SPE) methods for polar metabolites of quetiapine, adapted to address the stability concerns of the sulfone metabolite.
Data Presentation
Due to the limited availability of specific quantitative data for the recovery of the unstable this compound, the following table summarizes typical recovery rates for quetiapine and its other metabolites using various extraction techniques. These values should be considered as a reference, and the recovery for this compound using the proposed protocol should be independently validated.
| Analyte | Extraction Method | Matrix | Typical Recovery (%) | Reference |
| Quetiapine | Liquid-Liquid Extraction | Human Plasma | > 90% | [2] |
| Quetiapine | Solid-Phase Extraction | Human Plasma | > 85% | |
| Quetiapine Metabolites | Solid-Phase Extraction | Human Plasma | > 85% | |
| Quetiapine | Protein Precipitation | Human Plasma | Not specified | [3] |
| Norquetiapine | Liquid-Liquid Extraction | Plasma | 20.57% | [4] |
| 7-hydroxyquetiapine | Liquid-Liquid Extraction | Plasma | 52.9% | [4] |
Experimental Protocols
This section details a recommended protocol for the solid-phase extraction (SPE) of this compound from plasma. The procedure is designed to be rapid and performed under conditions that minimize the degradation of the target analyte.
Materials and Reagents:
-
Human plasma samples
-
Internal standard (IS) solution (e.g., quetiapine-d8)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Deionized water
-
Ammonium hydroxide
-
Formic acid
-
Mixed-mode cation exchange SPE cartridges
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Protocol:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice to minimize degradation.
-
To 500 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard solution.
-
Vortex briefly to mix.
-
Add 1 mL of 4% phosphoric acid in water and vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water through the cartridge.
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of 0.1 M acetic acid.
-
Wash the cartridge with 2 mL of methanol to remove interfering substances.
-
-
Drying: Dry the cartridge under vacuum for approximately 5 minutes.
-
Elution: Elute the this compound and other metabolites with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in an 80:20 (v/v) mixture of acetonitrile and methanol.
-
-
Sample Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase to be used for LC-MS/MS analysis.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for immediate analysis.
-
LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is recommended for the analysis.
-
Column: A C18 reversed-phase column is typically used for the separation of quetiapine and its metabolites.
-
Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water with additives like formic acid or ammonium acetate is commonly employed.
-
Detection: The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for sensitive and selective detection of this compound. The specific MRM transitions for this compound should be determined by direct infusion of a standard.
Mandatory Visualization
References
- 1. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Extraction of Quetiapine Sulfone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase extraction (SPE) of Quetiapine Sulfone, a significant metabolite of the atypical antipsychotic drug Quetiapine. Due to its increased polarity and noted instability, specialized extraction procedures are essential for its efficient isolation from biological matrices. This application note outlines a robust SPE method adapted from established procedures for Quetiapine and its other metabolites, intended to serve as a starting point for method development and validation.[1]
Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, leading to various metabolites.[2][3] this compound is an oxidation product that can be challenging to analyze due to its potential degradation to Quetiapine Sulfoxide.[4] Therefore, careful and optimized sample handling and extraction are crucial for accurate quantification.
Experimental Protocols
This section details a proposed solid-phase extraction protocol for the isolation of this compound from human plasma.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
4% Phosphoric acid in water
-
0.1 M Acetic acid
-
5% Ammonium hydroxide in acetonitrile/methanol (80:20 v/v)
-
Internal standard solution (e.g., 1 µg/mL Quetiapine-d8 in methanol)
-
Human plasma sample
Sample Pre-treatment:
-
To 500 µL of plasma, add 50 µL of the internal standard solution.[2]
-
Vortex the sample for 10 seconds.
-
Add 1 mL of 4% phosphoric acid in water to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
The resulting supernatant will be loaded onto the SPE cartridge.
Solid-Phase Extraction (SPE) Procedure:
-
Conditioning: Condition the mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol, followed by 2 mL of water.
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of 0.1 M acetic acid to remove polar interferences.
-
Wash the cartridge with 2 mL of methanol to remove non-polar interferences.
-
-
Drying: Dry the cartridge under a vacuum for 5 minutes.
-
Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in a mixture of acetonitrile and methanol (80:20 v/v).
Sample Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase appropriate for the analytical method (e.g., LC-MS/MS).
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Data Presentation
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) |
| Quetiapine | Human Plasma | 0.9 | 10.0 |
| N-desalkylquetiapine | Human Plasma | 0.3 | 10.0 |
| 7-hydroxyquetiapine | Human Plasma | 0.3 | 10.0 |
| Quetiapine | Human Plasma | - | 0.5 |
| Norquetiapine | Human Plasma | - | 0.6 |
| Quetiapine | Human Plasma | - | 1.0 |
Data adapted from various published LC-MS/MS methods as a reference.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the solid-phase extraction of this compound.
Caption: Workflow for Solid-Phase Extraction of this compound.
Caption: Simplified Metabolic Pathway of Quetiapine Oxidation.
References
Application Notes and Protocols for the Use of Quetiapine Sulfone as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Quetiapine Sulfone as a reference standard in the analytical testing of Quetiapine. This document is intended for researchers, scientists, and professionals involved in drug development and quality control.
Quetiapine, an atypical antipsychotic, can degrade under certain conditions, particularly through oxidation, to form various related substances. This compound is a significant oxidative degradation product.[1][2] Accurate quantification of such impurities is crucial for ensuring the safety and efficacy of the final drug product. The use of a well-characterized reference standard is therefore essential for validated analytical procedures.
Chemical and Physical Data
| Property | Value |
| Chemical Name | 2-[2-[4-(dibenzo[b,f][3]thiazepin-11-yl)-5,5-dioxido-1-piperazinyl]ethoxy]ethanol |
| CAS Number | 329216-65-1 |
| Molecular Formula | C₂₁H₂₅N₃O₄S |
| Molecular Weight | 415.51 g/mol |
Chromatographic Purity Analysis using HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is the standard for the analysis of Quetiapine and its related substances.[2] The following protocol outlines a method for the quantification of this compound.
Experimental Protocol
1. Materials and Reagents:
-
Quetiapine Fumarate Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Water (HPLC grade)
-
Glacial Acetic Acid (analytical grade)
2. Instrumentation:
-
HPLC system with a UV detector or a Diode Array Detector (DAD).
-
Data acquisition and processing software.
3. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18, 4.6 mm x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 5 mM Ammonium Acetate in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
4. Preparation of Solutions:
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v).
-
Standard Stock Solution (Quetiapine): Accurately weigh and dissolve an appropriate amount of Quetiapine Fumarate Reference Standard in the diluent to obtain a concentration of 100 µg/mL.
-
Reference Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the diluent to obtain a concentration of 100 µg/mL.
-
System Suitability Solution: Prepare a solution containing 50 µg/mL of Quetiapine Fumarate and 10 µg/mL of this compound in the diluent.
-
Sample Solution: Prepare the sample solution to have a final nominal concentration of 500 µg/mL of Quetiapine in the diluent.
5. System Suitability:
Before sample analysis, inject the System Suitability Solution to ensure the chromatographic system is performing adequately. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Resolution | The resolution between the Quetiapine and this compound peaks should be not less than 2.0. |
| Tailing Factor | The tailing factor for the Quetiapine peak should be not more than 2.0. |
| Relative Standard Deviation (RSD) | The %RSD for the peak area of six replicate injections of the Quetiapine peak should be not more than 2.0%. |
6. Data Analysis:
The concentration of this compound in the sample solution can be calculated using the following formula:
Where:
-
Area_sample is the peak area of this compound in the sample chromatogram.
-
Area_standard is the peak area of this compound in the standard chromatogram.
-
Concentration_standard is the concentration of the this compound reference standard solution.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the described HPLC method.
| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Quetiapine | ~ 8.5 | ~ 25 | ~ 75 |
| This compound | ~ 7.2 | ~ 15 | ~ 45 |
Visualizations
Quetiapine Oxidative Degradation Pathway
The following diagram illustrates the oxidative degradation pathway of Quetiapine to this compound.
References
Application Notes and Protocols for the Synthesis of Quetiapine Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. During its metabolism, Quetiapine undergoes oxidation to form various byproducts. One of these metabolites is Quetiapine Sulfone. The synthesis and characterization of such metabolites are crucial for ensuring the safety, efficacy, and quality of the pharmaceutical product. This document provides a detailed experimental protocol for the chemical synthesis of this compound, presents key analytical data, and visualizes the synthesis workflow.
Data Presentation
The following table summarizes the key chemical data for this compound.
| Parameter | Value | Reference |
| Analyte Name | This compound | [1] |
| CAS Number | 329216-65-1 | [1][2] |
| Molecular Formula | C21H25N3O4S | [1][2] |
| Molecular Weight | 415.51 g/mol | |
| Accurate Mass | 415.1566 | |
| SMILES | OCCOCCN1CCN(CC1)C2=Nc3ccccc3S(=O)(=O)c4ccccc24 | |
| InChI | InChI=1S/C21H25N3O4S/c25-14-16-28-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)29(26,27)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2 | |
| Synonyms | 2-[2-[4-(11,11-dioxobenzo[b]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol |
Experimental Protocols
The synthesis of this compound involves the oxidation of the sulfur atom in the dibenzothiazepine ring of Quetiapine. The following protocol is based on established oxidation methods for Quetiapine and related compounds.
Method: Oxidation with Hydrogen Peroxide and Sodium Tungstate Dihydrate
This method utilizes hydrogen peroxide as the oxidizing agent with sodium tungstate dihydrate as a catalyst to facilitate the oxidation of the sulfide to a sulfone.
Materials:
-
Quetiapine hemifumarate
-
Chloroform
-
Deionized water
-
10% Sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate
-
Methanol
-
Sodium tungstate dihydrate
-
Hydrogen peroxide (30-50%)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., chloroform:methanol mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Standard laboratory glassware
Procedure:
-
Preparation of Quetiapine Free Base:
-
To a solution of Quetiapine hemifumarate (e.g., 22 g, 25 mmol) in a mixture of chloroform (100 mL) and water (100 mL), add 10% NaHCO3 solution until the pH of the aqueous layer is approximately 8.
-
Separate the organic layer, wash it twice with deionized water (2 x 100 mL), dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure at a temperature below 50°C to obtain Quetiapine free base.
-
-
Oxidation Reaction:
-
Dissolve the obtained Quetiapine residue in methanol (200 mL).
-
Add a catalytic amount of sodium tungstate dihydrate to the solution.
-
To the reaction mixture, add an excess of hydrogen peroxide (e.g., 50%, 0.68 g, 10 mmol, this may need to be adjusted and optimized for sulfone formation) dropwise at ambient temperature.
-
Stir the reaction mass at ambient temperature. The reaction time may vary and should be monitored. For the related S-oxide, stirring for an extended period (e.g., 48 hours) has been reported.
-
Monitor the progress of the reaction by TLC using a suitable mobile phase (e.g., chloroform:methanol - 9:1).
-
-
Workup and Purification:
-
Once the reaction is complete, concentrate the reaction mass under reduced pressure at a temperature below 50°C.
-
Partition the obtained residue between chloroform (100 mL) and water (100 mL).
-
Wash the organic layer with deionized water (100 mL), dry it over anhydrous sodium sulfate, and distill off the solvent.
-
Purify the resulting residue using column chromatography on silica gel to isolate the this compound. The specific eluent system will need to be determined based on the polarity of the product.
-
Characterization:
The structure and purity of the synthesized this compound should be confirmed using various analytical techniques:
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic strong S=O stretching band for the sulfone group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectra will show shifts in the signals of the aromatic and aliphatic regions compared to the starting material, Quetiapine.
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak corresponding to the molecular weight of this compound (415.51 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the synthesized compound.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the chemical transformation for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical transformation of Quetiapine to this compound.
References
Application Notes and Protocols: In Vitro Characterization of Quetiapine Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quetiapine is an atypical antipsychotic medication extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4.[1][2][3] One of the major metabolic pathways is sulfoxidation, leading to the formation of quetiapine sulfoxide, which is considered a major but pharmacologically inactive metabolite.[4][5] Further oxidation can lead to the formation of quetiapine sulfone. This document provides detailed protocols for in vitro systems to study the formation of this compound and to characterize its potential activity, alongside data on the broader metabolism of quetiapine.
While quetiapine's therapeutic effects are attributed to the parent drug and its active metabolite, N-desalkylquetiapine (norquetiapine), understanding the complete metabolic profile, including the formation of seemingly inactive metabolites like this compound, is crucial for a comprehensive assessment of the drug's disposition and potential for drug-drug interactions.
Data Presentation
Table 1: Key Cytochrome P450 Enzymes in Quetiapine Metabolism
| Enzyme | Role in Quetiapine Metabolism | Contribution to Overall Metabolism | Key Metabolites Formed | Reference |
| CYP3A4 | Primary enzyme responsible for metabolism. | Approximately 89% | Quetiapine sulfoxide (inactive), N-desalkylquetiapine (active) | |
| CYP2D6 | Minor role in metabolism. | Minor | 7-hydroxy-N-desalkylquetiapine (active metabolite of N-desalkylquetiapine) | |
| CYP3A5 | Minor role in metabolism. | Minor | O-desalkylquetiapine |
Table 2: Receptor Binding Profile of Quetiapine and its Active Metabolite Norquetiapine (Ki in nM)
This table is provided for context, as similar assays would be used to confirm the inactivity of this compound. Data for this compound is not available in the literature, which is consistent with its characterization as an inactive metabolite.
| Receptor | Quetiapine (Ki, nM) | Norquetiapine (N-desalkylquetiapine) (Ki, nM) | Reference |
| Dopamine D2 | 329 | 196 | |
| Serotonin 5-HT2A | 148 | 58 | |
| Serotonin 5-HT1A | 717 | 45 | |
| Histamine H1 | 30 | 3.5 | |
| Adrenergic α1 | 94 | 95 (α1B) | |
| Muscarinic M1 | >5000 | 39 | |
| Norepinephrine Transporter (NET) | Inactive | Potent Inhibitor |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Quetiapine in Human Liver Microsomes (HLMs) to Generate this compound
This protocol is designed to study the formation of quetiapine metabolites, including the sulfoxide and potentially the sulfone, in a setting that mimics hepatic metabolism.
1. Objective: To determine the metabolic profile of quetiapine in vitro and to generate sufficient quantities of metabolites for further characterization.
2. Materials:
-
Quetiapine
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Formic acid
-
Incubator/water bath (37°C)
-
Microcentrifuge tubes
-
LC-MS/MS system
3. Procedure:
-
Prepare a stock solution of quetiapine in a suitable solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, combine the following in order: phosphate buffer, HLM (e.g., at a final protein concentration of 0.5-1.0 mg/mL), and quetiapine solution (e.g., at a final concentration of 1-10 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C to allow the substrate to equilibrate with the enzymes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking. Time points can be taken at 0, 5, 15, 30, and 60 minutes.
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to identify and quantify the parent drug (quetiapine) and its metabolites (quetiapine sulfoxide, N-desalkylquetiapine, and this compound).
4. Data Analysis:
-
Monitor the depletion of the parent drug over time.
-
Monitor the formation of metabolites over time.
-
The identity of the metabolites can be confirmed by comparing their mass spectra and retention times with those of reference standards, if available. For this compound, a characteristic mass shift corresponding to the addition of two oxygen atoms to the sulfur atom of quetiapine would be expected.
Protocol 2: Receptor Binding Assay to Determine Pharmacological Activity
This protocol provides a general framework to assess the binding affinity of a compound, such as this compound, to various neurotransmitter receptors. This would be a key experiment to formally confirm its lack of pharmacological activity.
1. Objective: To determine the binding affinity (Ki) of this compound at a panel of relevant CNS receptors (e.g., dopamine D2, serotonin 5-HT2A, histamine H1).
2. Materials:
-
This compound (test compound)
-
Cell membranes prepared from cell lines expressing the specific receptor of interest
-
A specific radioligand for each receptor
-
Assay buffer specific for each receptor
-
Scintillation vials and scintillation fluid
-
Filter plates and a cell harvester
-
Scintillation counter
3. Procedure (General):
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the various concentrations of this compound.
-
For each assay, include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-labeled ligand).
-
Incubate the plates for a specified time at a specific temperature to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. A high Ki value would confirm low affinity and likely inactivity.
Visualizations
Caption: Metabolic pathway of Quetiapine.
References
Application Notes and Protocols for Sample Preparation in Quetiapine Sulfone Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quetiapine is an atypical antipsychotic medication extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, leading to various metabolites.[1] Among these is Quetiapine Sulfone, a significant oxidation product. Accurate quantification of Quetiapine and its metabolites, including the sulfone derivative, in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. However, the analysis of this compound presents challenges due to its potential instability, as it has been observed to degrade to Quetiapine Sulfoxide.[2]
This document provides detailed protocols for three common sample preparation techniques—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation—for the analysis of Quetiapine and its metabolites from biological matrices, which can be adapted for this compound analysis. It also includes a summary of quantitative data for Quetiapine and its major metabolites to serve as a reference, as specific quantitative data for this compound is limited in published literature.[1]
Experimental Protocols
Solid-Phase Extraction (SPE)
This method is suitable for cleaning up complex biological samples like plasma and urine, providing a cleaner extract for analysis by techniques such as LC-MS/MS.[1]
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Methanol
-
Water
-
0.1 M Acetic acid
-
4% Phosphoric acid in water
-
Internal standard solution (e.g., Quetiapine-d8 in methanol)
-
Nitrogen evaporator
-
Centrifuge
-
Vortex mixer
Protocol:
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 50 µL of the internal standard solution.
-
Vortex for 10 seconds.[1]
-
Add 1 mL of 4% phosphoric acid in water and vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Pass 2 mL of methanol through the mixed-mode cation exchange SPE cartridge.
-
Follow with 2 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of 0.1 M acetic acid.
-
Follow with a wash of 2 mL of methanol to remove interferences.
-
-
Drying:
-
Dry the cartridge under a vacuum for 5 minutes.
-
-
Elution:
-
Elute the analytes with an appropriate solvent (e.g., 2 mL of 5% ammonium hydroxide in methanol).
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
Liquid-Liquid Extraction (LLE)
LLE is a classic technique for separating compounds based on their differential solubilities in two immiscible liquid phases.
Materials:
-
Extraction solvent (e.g., Hexane/Isoamyl alcohol (99/1) or Butyl acetate/Butanol (10:1, v/v))
-
Back-extraction solution (e.g., Hydrochloric acid)
-
Centrifuge
-
Vortex mixer
Protocol:
-
Sample Preparation:
-
To 1 mL of the biological sample (e.g., plasma, urine), add the internal standard.
-
-
Extraction:
-
Add 5 mL of the extraction solvent (e.g., Hexane/Isoamyl alcohol (99/1)).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Analyte Transfer:
-
Carefully transfer the organic layer to a clean tube.
-
-
Back-extraction (optional, for cleanup):
-
Add 200 µL of hydrochloric acid to the organic extract.
-
Vortex and centrifuge as before.
-
The analyte of interest will be in the aqueous (acidic) layer.
-
-
Evaporation and Reconstitution:
-
Evaporate the solvent (either the initial organic extract or the back-extraction aqueous layer after neutralization and re-extraction) to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for analysis.
-
Protein Precipitation
This is a rapid and simple method for removing proteins from biological samples, particularly plasma or serum, prior to analysis.
Materials:
-
Precipitating agent (e.g., Acetonitrile, Methanol, or 4% Phosphoric acid)
-
Centrifuge
-
Vortex mixer
-
0.45 µm syringe filter
Protocol:
-
Sample Preparation:
-
To a known volume of plasma or serum (e.g., 200 µL), add the internal standard.
-
-
Precipitation:
-
Add a volume of cold precipitating agent (e.g., 2-3 volumes of acetonitrile).
-
Vortex thoroughly for 1-2 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the analyte.
-
-
Filtration (optional but recommended):
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter before injection into the analytical instrument.
-
Quantitative Data Summary
Table 1: Linearity and Detection Limits for Quetiapine and Metabolites
| Analyte | Matrix | Analytical Method | Linearity Range (µg/L) | LOD (µg/L) | LOQ (µg/L) | Reference |
| Quetiapine | Human Plasma | LC-MS/MS | 5 - 800 | - | - | |
| N-Desalkylquetiapine | Human Plasma | LC-MS/MS | 5 - 800 | - | - | |
| Quetiapine Sulfoxide | Human Plasma | LC-MS/MS | 100 - 15,000 | - | - | |
| 7-Hydroxyquetiapine | Human Plasma | LC-MS/MS | 2 - 100 | - | - | |
| O-Desalkylquetiapine | Human Plasma | LC-MS/MS | 2 - 100 | - | - | |
| Quetiapine | Rat Plasma | HPLC-DAD | 65 - 130,000 | - | 65 | |
| 7-Hydroxyquetiapine | Rat Plasma | HPLC-DAD | 86 - 171,000 | - | 86 | |
| Quetiapine Sulfoxide | Rat Plasma | HPLC-DAD | 42 - 83,350 | - | 42 | |
| Quetiapine | Bulk Drug | HPLC-UV | 80 - 20,000 | 30 | 80 |
Table 2: Recovery Data for Quetiapine
| Sample Preparation Method | Matrix | Analyte | Recovery (%) | Reference |
| SPE | Human Serum | Quetiapine | 69 | |
| HPLC | Bulk Drug | Quetiapine | 99.96 ± 1.25 | |
| HPTLC | - | Quetiapine | 99.9 ± 0.7 |
Visualized Workflows
Quetiapine Metabolism and Signaling Pathway
Quetiapine's therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. It undergoes extensive hepatic metabolism, leading to the formation of various metabolites, including this compound.
References
Troubleshooting & Optimization
"troubleshooting poor signal for Quetiapine Sulfone in LC-MS"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the analysis of Quetiapine Sulfone by LC-MS.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: I am observing a very low or no signal for this compound. What are the potential causes and how can I troubleshoot this?
A poor or absent signal for this compound can stem from several factors, ranging from sample stability to suboptimal instrument parameters. A systematic approach is crucial for identifying and resolving the issue.
Potential Cause 1: Analyte Instability
This compound is known to be unstable and can degrade to Quetiapine Sulfoxide.[1] This degradation can occur before or during the analysis, leading to a diminished signal for the target analyte.
-
Recommendation: Prepare solutions fresh before each experiment.[2] If storing solutions, keep them at refrigerated temperatures (2-8 °C) and protected from light.[2] For long-term storage, consider purging with an inert gas like nitrogen or argon to prevent oxidation.[2]
Potential Cause 2: Inefficient Ionization and Ion Suppression
Ion suppression is a common phenomenon in LC-MS, where co-eluting matrix components interfere with the ionization of the analyte of interest, leading to a decreased signal.[3]
-
Sample Preparation: Inadequate sample cleanup is a major contributor to ion suppression. Solid-Phase Extraction (SPE) is generally more effective at removing interfering matrix components than protein precipitation (PPT) or liquid-liquid extraction (LLE).
Figure 1. Recommended Solid-Phase Extraction (SPE) workflow for plasma samples. -
Mobile Phase Composition: The choice of mobile phase additives can significantly impact ionization efficiency.
-
Recommendation: Use volatile mobile phase additives that promote good ionization, such as formic acid, ammonium formate, or ammonium acetate. Avoid strong ion-pairing agents like trifluoroacetic acid (TFA), which are known to cause significant ion suppression.
-
Potential Cause 3: Suboptimal Mass Spectrometer Settings
The settings of the electrospray ionization (ESI) source are critical for maximizing the signal of your analyte.
-
Ionization Mode: Quetiapine and its metabolites are typically analyzed in positive ion mode.
-
Source Parameters: Systematically optimize parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. A good starting point for these parameters can be found in the experimental protocols section.
Question: My chromatographic peak for this compound is broad or tailing. What could be the issue?
Poor peak shape can compromise resolution and the accuracy of quantification.
-
Potential Cause 1: Column Overload: Injecting too much sample can lead to broad, asymmetric peaks.
-
Recommendation: Try diluting your sample and re-injecting.
-
-
Potential Cause 2: Incompatible Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Recommendation: Whenever possible, reconstitute your final sample in the initial mobile phase.
-
-
Potential Cause 3: Secondary Interactions with the Column: Residual silanol groups on C18 columns can interact with basic compounds like Quetiapine and its metabolites, leading to peak tailing.
-
Recommendation: Use a mobile phase with an appropriate pH and ionic strength to minimize these interactions. The use of buffered mobile phases (e.g., ammonium formate or acetate) is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound?
A1: Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of Quetiapine and its metabolites, including this compound.
Q2: What are the recommended MRM transitions for this compound?
A2: While specific MRM transitions for this compound are not explicitly detailed in the provided search results, the general approach involves selecting the protonated molecule [M+H]+ as the precursor ion and identifying a stable, high-intensity product ion after fragmentation. For Quetiapine, a common transition is m/z 384.2 > 253.1. To determine the optimal transitions for this compound, direct infusion of a standard into the mass spectrometer is recommended to observe its fragmentation pattern.
Q3: How can I confirm that the peak I am seeing is indeed this compound?
A3: Confirmation can be achieved by comparing the retention time and mass spectrum of your sample with a certified reference standard. Additionally, high-resolution mass spectrometry can provide an accurate mass measurement to confirm the elemental composition.
Q4: Are there any known stability issues with this compound?
A4: Yes, this compound has been reported to be unstable and can degrade to Quetiapine Sulfoxide. It is crucial to handle samples appropriately to minimize degradation.
Experimental Protocols
Recommended LC-MS/MS Method Parameters
The following table summarizes typical starting conditions for the LC-MS/MS analysis of Quetiapine and its metabolites. These parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Condition |
| LC Column | C18 (e.g., Waters Xbridge C18, 3.5µm, 2.1mm x 50mm) |
| Mobile Phase A | Water with 10mM Ammonium Acetate and 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | ~3.5 kV (to be optimized) |
| Nebulizer Gas | ~40 psi (to be optimized) |
| Drying Gas Flow | ~10 L/min (to be optimized) |
| Drying Gas Temp. | ~350°C (to be optimized) |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Recovery and Matrix Effects for Quetiapine and Norquetiapine
This table illustrates the impact of different sample preparation methods on the recovery and matrix effects for Quetiapine and its metabolite Norquetiapine. Lower negative matrix effect values indicate less ion suppression.
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | Quetiapine | 85.2 | -25.8 |
| Norquetiapine | 82.1 | -29.4 | |
| Liquid-Liquid Extraction | Quetiapine | 92.5 | -10.3 |
| Norquetiapine | 90.8 | -12.1 | |
| Solid-Phase Extraction | Quetiapine | 98.7 | -3.5 |
| Norquetiapine | 97.2 | -4.8 | |
| Data adapted from a study on Quetiapine derivatives, highlighting the effectiveness of SPE in minimizing ion suppression. |
References
Technical Support Center: Optimizing Chromatographic Separation of Quetiapine and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Quetiapine and its key metabolites, such as N-Desalkylquetiapine (Norquetiapine), 7-Hydroxyquetiapine, and Quetiapine Sulfoxide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during method development and sample analysis.
Issue 1: Poor Peak Resolution Between Quetiapine and Norquetiapine
-
Symptoms: You are observing overlapping or co-eluting peaks for Quetiapine and its primary active metabolite, Norquetiapine. This leads to inaccurate quantification.
-
Possible Causes:
-
Suboptimal mobile phase composition.
-
Inadequate chromatographic column selectivity.
-
A gradient elution program that is not sufficiently shallow.
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: The pKa values for Quetiapine and Norquetiapine are different. Adjusting the mobile phase pH can alter the ionization state of these basic compounds and improve separation. Using a buffer system like ammonium acetate or phosphate buffer is recommended to maintain a stable pH.[1]
-
Modify Organic Solvent: While both acetonitrile and methanol are commonly used, acetonitrile often provides better peak shape and selectivity for basic compounds like Quetiapine.[1] If using methanol, consider switching to or testing different ratios with acetonitrile.
-
Adjust Gradient Program: Start with a lower initial percentage of the organic solvent and implement a shallower gradient slope around the expected elution time of the analytes.[1] This increases the retention time and allows for better separation between closely eluting peaks.
-
Change Column Chemistry: If resolution issues persist on a standard C18 column, consider a column with a different selectivity. Phenyl-hexyl or polar-embedded C18 columns can offer alternative interactions and improve separation.[1]
-
Reduce Particle Size: Employing UPLC columns with sub-2 µm particles can significantly increase efficiency and enhance resolution.[1]
-
Issue 2: Peak Tailing or Asymmetrical Peak Shape
-
Symptoms: Chromatographic peaks are not symmetrical, exhibiting a "tail," which can interfere with accurate peak integration and reduce sensitivity.
-
Possible Causes:
-
Secondary interactions between the basic analytes and active sites (residual silanols) on the silica-based column packing.
-
Column overload.
-
Use of an inappropriate sample solvent.
-
-
Troubleshooting Steps:
-
Mobile Phase pH Control: Ensure the mobile phase pH is controlled with a suitable buffer. For basic compounds, a pH of around 5 has been shown to be effective.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped minimize the availability of free silanols, reducing secondary interactions.
-
Lower Sample Concentration: Inject a more dilute sample to check if column overload is the cause.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. Using a sample solvent that is much stronger than the mobile phase can cause peak distortion.
-
Issue 3: Low Signal Intensity or Ion Suppression in LC-MS/MS
-
Symptoms: The signal intensity for one or more analytes is low, or there is poor reproducibility, especially for low-concentration samples.
-
Possible Causes:
-
Co-elution with endogenous matrix components that interfere with the ionization process in the mass spectrometer source.
-
Inefficient sample clean-up, leading to matrix effects.
-
Suboptimal mass spectrometry source parameters.
-
-
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Protein Precipitation (PPT): While simple, this method may not be sufficient for removing all interferences.
-
Liquid-Liquid Extraction (LLE): LLE is more effective at removing interfering substances. Using a solvent like tert-butyl methyl ether at an alkaline pH can efficiently extract Quetiapine and its metabolites.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and is highly effective at minimizing matrix effects. C18 or mixed-mode cation exchange cartridges are suitable choices.
-
-
Optimize Chromatography: Ensure chromatographic separation of analytes from the bulk of the matrix components. Adjusting the gradient may shift the analyte peak away from interfering regions.
-
Optimize MS Parameters: Fine-tune the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal for the analytes of interest.
-
Frequently Asked Questions (FAQs)
Q1: What are the key metabolites of Quetiapine that I should monitor? A1: The primary active metabolite is N-desalkylquetiapine (norquetiapine), which contributes significantly to Quetiapine's antidepressant effects. Other commonly monitored metabolites include 7-hydroxyquetiapine and quetiapine sulfoxide. Analytical methods should, at a minimum, be validated for both Quetiapine and Norquetiapine.
Q2: What type of chromatographic column is best suited for Quetiapine analysis? A2: A reversed-phase C18 column is the most common and generally effective choice for separating Quetiapine and its metabolites. Columns with a particle size of 3.5 µm to 5 µm are standard for HPLC methods, while UPLC methods utilize columns with sub-2 µm particles for higher efficiency and resolution.
Q3: How can I improve the retention of very polar metabolites that elute near the solvent front? A3: If polar metabolites are not well-retained on a C18 column, consider using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase and a mobile phase with a high organic content, which is specifically designed for better retention and separation of polar compounds.
Experimental Protocols & Data
Example HPLC-UV Method
This protocol is based on a validated method for the determination of Quetiapine, 7-Hydroxyquetiapine, and Quetiapine Sulfoxide in rat plasma.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 mm x 100 mm, 3.5 µm).
-
Mobile Phase:
-
A: 10 mM Acetate buffer, pH 5.0
-
B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 225 nm.
-
Internal Standard: Carbamazepine.
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma, add the internal standard.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at 1699 x g for 10 minutes.
-
Transfer the clear supernatant, evaporate to dryness, and reconstitute in mobile phase for injection.
-
Example LC-MS/MS Method
This protocol is a general representation for the sensitive quantification of Quetiapine and Norquetiapine in human plasma.
-
Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18 column (e.g., Sunfire C18, 50mm x 2.1mm, 5µm).
-
Mobile Phase:
-
A: Ammonium formate or formic acid in water
-
B: Acetonitrile or Methanol
-
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Detection: Mass Spectrometer in positive ion mode using Selected Reaction Monitoring (SRM).
-
Internal Standard: Deuterated Quetiapine (Quetiapine-d8) or Risperidone.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add the internal standard.
-
Add 70 µL of 1 M ammonium hydroxide solution.
-
Add 1 mL of tert-butyl methyl ether and vortex for 3 minutes.
-
Centrifuge at >12,000 x g for 10 minutes.
-
Transfer the organic supernatant, evaporate to dryness, and reconstitute in mobile phase.
-
Quantitative Data Summary
The following tables summarize typical performance data from various validated methods.
Table 1: Example Linearity Ranges and Limits of Quantification (LOQ)
| Analyte | Matrix | Method | Linearity Range | LOQ | Reference |
|---|---|---|---|---|---|
| Quetiapine | Rat Plasma | HPLC-UV | 0.065 - 130 µg/mL | 0.065 µg/mL | |
| 7-Hydroxy Quetiapine | Rat Plasma | HPLC-UV | 0.086 - 171 µg/mL | 0.086 µg/mL | |
| Quetiapine Sulfoxide | Rat Plasma | HPLC-UV | 0.042 - 83.35 µg/mL | 0.042 µg/mL | |
| Quetiapine | Human Plasma | LC-MS/MS | 0.5 - 500 ng/mL | 0.5 ng/mL | |
| Norquetiapine | Human Plasma | LC-MS/MS | 0.6 - 600 ng/mL | 0.6 ng/mL | |
| Quetiapine | Human Plasma | CE | 3 - 120 ng/mL | 0.25 ng/mL |
| Norquetiapine | Human Plasma | CE | 3 - 120 ng/mL | 0.50 ng/mL | |
Table 2: Example Chromatographic Conditions
| Parameter | Method 1 (HPLC-UV) | Method 2 (LC-MS/MS) | Method 3 (HPLC) |
|---|---|---|---|
| Column | Zorbax Eclipse Plus C18 (4.6x100mm, 3.5µm) | Sunfire C18 (50x2.1mm, 5µm) | C18 stationary phase |
| Mobile Phase | Acetonitrile & 10mM Acetate Buffer (pH 5) | Isocratic (Specifics not detailed) | Phosphate buffer (pH 6.6):ACN:MeOH (45:40:15) |
| Flow Rate | 1.0 mL/min | Not specified | 1.0 mL/min |
| Detection | UV at 225 nm | ESI-MS/MS (SRM mode) | UV at 220 nm |
| Run Time | 15 min | 4 min | Not specified |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of Quetiapine and its metabolites from biological samples.
Caption: General experimental workflow for Quetiapine analysis.
Troubleshooting Logic: Poor Peak Resolution
This decision tree provides a logical approach to troubleshooting poor peak resolution between Quetiapine and Norquetiapine.
Caption: Troubleshooting decision tree for poor peak resolution.
References
Technical Support Center: Matrix Effects in Quetiapine Sulfone Quantification
Welcome to the technical support center for the bioanalytical quantification of Quetiapine Sulfone. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges related to matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect," and why is it a concern in the quantification of this compound?
A: The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In the quantification of this compound, these interfering components can be endogenous substances from biological samples (e.g., plasma, urine) such as phospholipids, salts, and proteins, or exogenous substances like anticoagulants.[1] This interference can lead to ion suppression or enhancement, which compromises the accuracy, precision, and sensitivity of the analytical method.[1][2] Ion suppression, a common form of matrix effect, occurs when co-eluting compounds from the sample matrix reduce the ionization efficiency of the analyte of interest, leading to a decreased signal.[3]
Q2: How can I qualitatively assess if my analysis is affected by matrix effects?
A: A common qualitative method is the post-column infusion technique. This involves infusing a constant flow of a standard solution of this compound into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any deviation, such as a dip or rise, in the baseline signal at the retention time of your analyte indicates the presence of ion suppression or enhancement.
Q3: What is a quantitative approach to evaluate the extent of the matrix effect?
A: The post-extraction spike method is a widely accepted quantitative approach. This involves comparing the peak area of this compound in a solution prepared by spiking the analyte into a pre-extracted blank matrix to the peak area of the analyte in a neat solution (e.g., mobile phase) at the same concentration. The matrix effect can be calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q4: What are the primary strategies to minimize or eliminate matrix effects?
A: The main strategies include:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simpler methods like Protein Precipitation (PPT).
-
Chromatographic Separation: Optimizing the LC method to separate the analyte from matrix components is a crucial step. This can involve adjusting the mobile phase, gradient, or using a different column chemistry.
-
Use of a Suitable Internal Standard (IS): The most effective way to compensate for matrix effects is by using a stable isotope-labeled (SIL) internal standard of this compound. The SIL IS co-elutes with the analyte and experiences similar ionization effects, thus correcting for signal variability.
-
Mass Spectrometer Source Optimization: Fine-tuning ESI source parameters can help mitigate ion suppression by enhancing the analyte's signal. However, this is unlikely to completely eliminate the effect.
-
Alternative Ionization Techniques: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than electrospray ionization (ESI).
Q5: Is this compound stable during analysis?
A: It is important to note that this compound has been reported to be unstable and can degrade to Quetiapine Sulfoxide. This instability should be carefully evaluated during method development and sample handling to ensure accurate quantification.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: I'm observing poor reproducibility and accuracy in my Quality Control (QC) samples.
-
Possible Cause: This is a classic symptom of variable ion suppression between samples. If the matrix composition differs from one sample to another, the degree of ion suppression will also vary, leading to inconsistent results.
-
Troubleshooting Steps:
-
Confirm Matrix Effect: Use the quantitative post-extraction spike method with multiple lots of your biological matrix to assess the variability of the matrix effect.
-
Use a Stable Isotope-Labeled IS: If not already in use, switch to a stable isotope-labeled internal standard for this compound. This is the most effective way to compensate for sample-to-sample variations in matrix effects.
-
Improve Sample Cleanup: Enhance your sample preparation method. If you are using protein precipitation, consider switching to a more rigorous technique like SPE or LLE to remove a larger portion of interfering components.
-
Prepare Matrix-Matched Calibrants: Ensure your calibration standards and QC samples are prepared in the same biological matrix as your unknown samples. This helps to normalize the matrix effect across the entire analytical run.
-
Problem 2: My assay has poor sensitivity and a noisy baseline for this compound, especially at the lower limit of quantification (LLOQ).
-
Possible Cause: Significant ion suppression is likely reducing the analyte signal to a level that is difficult to distinguish from the baseline noise. Inadequate sample cleanup is a major source of matrix components that cause this issue.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Evaluate your sample cleanup procedure. Protein precipitation is a fast but non-specific method; consider implementing a more selective SPE protocol to specifically target this compound and wash away interfering phospholipids and salts.
-
Optimize Chromatography: Adjust your LC gradient to better separate this compound from the regions where matrix components elute. A post-column infusion experiment can help identify these regions of ion suppression.
-
Check MS Source Parameters: Optimize ESI source settings, such as gas flows, temperature, and voltages, to maximize the signal for this compound.
-
Reduce Injection Volume: Injecting a smaller volume can reduce the total amount of matrix components entering the MS source, which may lessen ion suppression.
-
Data Presentation
Table 1: Example LC-MS/MS Method Validation Data for Quetiapine and Metabolites This table compiles representative data from various sources to provide a general expectation for method performance. Actual results will vary based on the specific matrix, instrumentation, and protocol.
| Parameter | Quetiapine | Norquetiapine (N-desalkylquetiapine) | Reference(s) |
| Linear Dynamic Range | 0.5 - 500 ng/mL | 0.6 - 600 ng/mL | |
| 0.5 - 400 ng/mL | - | ||
| Intra-day Precision (%RSD) | < 8.8% | < 11.1% | |
| < 15% | - | ||
| Inter-day Precision (%RSD) | < 8.8% | < 11.1% | |
| < 15% | - | ||
| Accuracy (% of Nominal) | < 103.0% | < 108.8% | |
| Within ±15% | - | ||
| Recovery | ~104% (from plasma) | - |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general procedure for cleaning up plasma samples. Optimization will be required for your specific application.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 100 mM ammonium acetate buffer (pH 6.0).
-
Loading: Dilute 200 µL of plasma with 200 µL of 100 mM ammonium acetate buffer (pH 6.0) and load the mixture onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 100 mM ammonium acetate buffer (pH 6.0).
-
Wash the cartridge with 1 mL of methanol to remove less polar interferences.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Representative LC-MS/MS Conditions
These are typical starting conditions for the LC-MS/MS analysis of Quetiapine and its metabolites.
-
LC Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 10 mM ammonium acetate and 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution is typically used to separate analytes from matrix components. An example could be starting at a low percentage of B, ramping up to a high percentage to elute the analytes, followed by a high-organic wash.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Detection: Multiple Reaction Monitoring (MRM).
-
Example Transition for Quetiapine: m/z 384.2 → 253.1.
-
Visualizations
Caption: Workflow for investigating and mitigating matrix effects.
Caption: General Solid-Phase Extraction (SPE) workflow.
Caption: Simplified metabolic pathway of Quetiapine.
References
Technical Support Center: Improving Polar Metabolite Extraction Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of polar metabolites for accurate analysis.
Troubleshooting Guide
This section addresses common issues encountered during the extraction of polar metabolites and offers potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Metabolite Yield | Incomplete cell lysis. | Employ mechanical disruption methods like bead beating or sonication in addition to solvent extraction, especially for samples with tough cell walls (e.g., yeast, cyanobacteria).[1] |
| Inefficient extraction solvent. | Use a polar solvent system. A common and effective mixture is a combination of methanol, acetonitrile, and water.[2] The addition of a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can improve the extraction of certain classes of polar metabolites by altering their ionization state.[3][4][5] | |
| Insufficient solvent-to-sample ratio. | Increase the solvent volume relative to the sample mass to ensure complete immersion and extraction. A 1:20 sample-to-solvent ratio has been suggested for fecal samples. | |
| Metabolite Degradation | Enzymatic activity not quenched effectively. | Rapidly quench metabolic activity using cold solvents (e.g., -20°C or colder). For adherent cells, a fast washing step followed by immediate quenching is crucial. |
| Temperature-sensitive metabolite degradation. | Perform the entire extraction procedure on ice or at 4°C to minimize the degradation of thermo-labile compounds. | |
| Post-extraction degradation. | Analyze samples as quickly as possible after extraction. If storage is necessary, dry the extracts and store them at -80°C. For certain sensitive metabolites like folates, adding antioxidants such as ascorbic acid to the extraction solvent can prevent degradation. | |
| Poor Reproducibility | Inconsistent sample handling and extraction procedure. | Standardize every step of the protocol, including sample collection, quenching, solvent volumes, incubation times, and centrifugation parameters. |
| Variation in starting material. | Ensure consistency in the amount of starting material (e.g., cell number, tissue weight). | |
| Matrix effects in downstream analysis (e.g., LC-MS). | Incorporate internal standards to account for variations in extraction efficiency and instrument response. For large-scale studies, use pooled quality control (QC) samples to monitor and correct for analytical drift. | |
| Co-extraction of Interfering Substances (e.g., lipids, proteins) | Use of a single-phase extraction system. | Employ a biphasic liquid-liquid extraction (LLE) method, such as a modified Bligh-Dyer or Folch extraction, to separate polar metabolites (aqueous phase) from non-polar lipids (organic phase). |
| Protein precipitation is incomplete. | Ensure a sufficient amount of organic solvent (e.g., methanol, acetonitrile) is used to precipitate proteins effectively. Centrifuge at a high speed to pellet all cellular debris. | |
| Peak Tailing or Splitting in Chromatography | Interaction of polar analytes with the stationary phase. | For reversed-phase chromatography, consider using an ion-pairing agent to improve the retention and peak shape of highly polar, charged metabolites. Alternatively, hydrophilic interaction liquid chromatography (HILIC) is well-suited for the separation of polar compounds. |
| Presence of salts from buffers (e.g., PBS). | Wash cells with a salt solution that is volatile and compatible with mass spectrometry, such as 0.9% NaCl, instead of PBS. Ensure complete removal of the wash solution before extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for extracting a broad range of polar metabolites?
A mixture of polar organic solvents and water is generally most effective. A commonly used combination is methanol:acetonitrile:water, often in a 2:2:1 or similar ratio. The organic solvents precipitate proteins and disrupt cell membranes, while the water content helps to dissolve the polar metabolites. The exact ratio may need to be optimized depending on the specific sample type and the target metabolites.
Q2: How can I simultaneously extract both polar and non-polar metabolites from the same sample?
A biphasic extraction method is recommended for the simultaneous extraction of polar and non-polar metabolites. This typically involves a mixture of a polar solvent (like methanol), a non-polar solvent (like chloroform or dichloromethane), and water. After mixing and centrifugation, the sample separates into two phases: an upper aqueous phase containing the polar metabolites and a lower organic phase containing the non-polar lipids. This approach is advantageous as it allows for comprehensive metabolomic and lipidomic analysis from a single sample, reducing sample variability.
Q3: What are the critical steps to prevent the degradation of polar metabolites during extraction?
The two most critical steps are rapid quenching of enzymatic activity and maintaining low temperatures throughout the extraction process. Quenching should be performed immediately upon sample collection using ice-cold solvents to halt all metabolic processes. All subsequent steps, including vortexing and centrifugation, should be carried out at low temperatures (e.g., 4°C or on ice) to minimize the degradation of heat-sensitive compounds.
Q4: Is it necessary to derivatize polar metabolites before analysis?
Derivatization is not typically required for analysis by liquid chromatography-mass spectrometry (LC-MS). However, for gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is often necessary to increase the volatility and thermal stability of polar metabolites.
Q5: How do I choose between reversed-phase and HILIC chromatography for analyzing polar metabolites?
Reversed-phase (RP) chromatography, particularly with C18 columns, has poor retention for many highly polar metabolites. While the use of ion-pairing agents can improve retention, it can also lead to ion suppression in the mass spectrometer. Hydrophilic interaction liquid chromatography (HILIC) is generally better suited for the separation of a wide range of polar metabolites. The choice will ultimately depend on the specific analytes of interest.
Experimental Protocols
Protocol 1: Monophasic Extraction for Polar Metabolites from Adherent Cells
This protocol is adapted for the extraction of polar metabolites from cultured adherent cells.
-
Cell Culture: Grow cells in a 6-well plate.
-
Washing: Aspirate the culture medium. Wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl solution, ensuring complete aspiration of the wash buffer each time.
-
Quenching and Extraction: Add 1 mL of cold (-20°C) extraction solution (e.g., 80% methanol in water) to each well.
-
Cell Lysis: Scrape the cells from the plate in the extraction solution and transfer the mixture to a pre-chilled microfuge tube.
-
Homogenization: Vortex the mixture for 10 minutes at 4°C.
-
Protein and Debris Removal: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Sample Collection: Transfer the supernatant containing the polar metabolites to a new tube for analysis or storage at -80°C.
Protocol 2: Biphasic Extraction for Polar and Non-Polar Metabolites from Tissue
This protocol, a modified Bligh-Dyer method, allows for the separation of polar and non-polar fractions.
-
Tissue Homogenization: Homogenize a known weight of frozen tissue in a 2:1 mixture of cold methanol:chloroform.
-
Phase Separation: Add water and chloroform to the homogenate to achieve a final solvent ratio of approximately 2:2:1.8 methanol:chloroform:water. Vortex thoroughly.
-
Centrifugation: Centrifuge the sample to facilitate phase separation (e.g., 18,000 x g for 7 minutes at 4°C).
-
Fraction Collection: Carefully collect the upper aqueous layer (containing polar metabolites) and the lower organic layer (containing non-polar lipids) into separate tubes. Avoid disturbing the protein pellet at the interface.
-
Drying and Reconstitution: Dry the collected fractions, typically using a vacuum concentrator. Reconstitute the dried extracts in an appropriate solvent for the intended analytical platform.
Visualizations
Caption: General workflow for polar metabolite extraction.
Caption: Troubleshooting logic for low metabolite yield.
References
- 1. researchgate.net [researchgate.net]
- 2. An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved method for extraction of polar and charged metabolites from cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of Quetiapine Sulfone in Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Quetiapine Sulfone in analytical samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a major metabolite of the atypical antipsychotic drug Quetiapine.[1] It is formed through the oxidation of the sulfur atom in the dibenzothiazepine ring of the Quetiapine molecule. The stability of this compound is a significant concern during sample collection, storage, and analysis because, like its parent compound, it is susceptible to further degradation. This degradation can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the primary factors that cause the degradation of this compound?
The primary factors that can induce the degradation of Quetiapine and its metabolites, including this compound, are:
-
pH: Quetiapine is known to degrade in both acidic and basic conditions.[1][2]
-
Oxidation: As an oxidation product itself, this compound can be susceptible to further oxidative stress. The parent drug, Quetiapine, readily degrades in the presence of oxidizing agents like hydrogen peroxide.
-
Light: Quetiapine is photolabile, and exposure to UV light can cause degradation. It is crucial to protect samples containing Quetiapine and its metabolites from light.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
Q3: What are the potential degradation products of this compound?
Forced degradation studies of Quetiapine have identified several degradation products. While specific studies on the degradation of isolated this compound are less common, it is reported to be unstable and can potentially degrade to Quetiapine Sulfoxide. Under various stress conditions, Quetiapine itself degrades into products such as Quetiapine Sulfoxide, hydroxy Quetiapine Sulfoxide, and other related substances.
Q4: How can I minimize the degradation of this compound in my samples during storage?
To ensure the stability of this compound in your samples, the following storage conditions are recommended:
-
Temperature: Store samples at low temperatures, ideally at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is advisable.
-
Light Protection: Always store samples in amber vials or wrap them in aluminum foil to protect them from light.
-
pH Control: Maintain the sample matrix at a neutral pH whenever possible.
-
Inert Atmosphere: For long-term storage of solutions, consider purging with an inert gas like nitrogen or argon to minimize oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable levels of this compound | Degradation during sample collection or handling. | Process samples as quickly as possible after collection. Keep them on ice and protect from light. |
| Degradation during storage. | Ensure samples are stored at or below -20°C in light-protected containers. Minimize freeze-thaw cycles. | |
| Inefficient extraction from the sample matrix. | Optimize the extraction method. Consider the polarity of this compound and select appropriate solvents and pH conditions. | |
| Inconsistent or non-reproducible results for this compound | Ongoing degradation in processed samples. | Analyze samples immediately after preparation. If not possible, store extracts at low temperatures (e.g., in a cooled autosampler). |
| Variability in storage conditions. | Standardize storage protocols for all samples, including temperature, light exposure, and container type. | |
| Appearance of unexpected peaks in the chromatogram | Formation of degradation products. | Conduct forced degradation studies on a this compound standard to identify potential degradation products and their retention times. |
| Co-elution with other metabolites or matrix components. | Optimize the chromatographic method (e.g., mobile phase composition, gradient, column chemistry) to improve the resolution of this compound from other components. |
Quantitative Data
The following table summarizes the conditions used in forced degradation studies of Quetiapine, which are indicative of the conditions that can also lead to the degradation of its sulfone metabolite.
| Stress Condition | Reagent/Method | Temperature | Duration | Observed Degradation of Quetiapine | Reference |
| Acidic Hydrolysis | 0.1 N HCl | Not specified | 24 hours | 84.9% | |
| 0.1 N HCl | Not specified | 48 hours | 100% | ||
| Basic Hydrolysis | 0.1 N NaOH | Not specified | 24 hours | 33.1% | |
| 0.1 N NaOH | Not specified | 48 hours | 66.1% | ||
| Oxidative Degradation | 3% H₂O₂ | Not specified | 24 hours | 11.5% | |
| 3% H₂O₂ | Not specified | 48 hours | 100% | ||
| 30% H₂O₂ | 60°C | 1 hour | Significant degradation | ||
| Photodegradation | UVC radiation (254 nm) | Ambient | Not specified | Degradation observed | |
| Thermal Degradation | Dry heat | 80°C | Not specified | Degradation observed |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol is adapted from established methods for Quetiapine and can be applied to assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 48 hours).
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate under the same conditions as the acidic hydrolysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Photodegradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for a defined period. A control sample should be kept in the dark under the same temperature conditions.
-
Thermal Degradation: Expose the stock solution to dry heat (e.g., 80°C) for a specified duration.
3. Sample Analysis:
-
At various time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic hydrolysis samples (e.g., with an equivalent amount of 0.1 N NaOH or 0.1 N HCl, respectively).
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method, typically with a C18 column and UV detection.
Visualizations
Recommended workflow for handling samples to prevent degradation.
References
Technical Support Center: Addressing Inconsistent Quantification of Quetiapine Sulfone
Welcome to the Technical Support Center for the bioanalytical quantification of Quetiapine Sulfone. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the quantification of this compound, a key metabolite of quetiapine.
Troubleshooting Guides
This section provides step-by-step guidance to diagnose and resolve specific issues that can lead to inconsistent and unreliable quantification of this compound.
Issue 1: High Variability in Quality Control (QC) Samples and Calibration Standards
Symptoms:
-
Poor precision (%CV > 15%) for QC samples.
-
Inconsistent back-calculated concentrations for calibration standards.
-
Non-linear or poorly reproducible calibration curves.
Possible Causes & Troubleshooting Steps:
-
Analyte Instability: this compound is known to be unstable and can degrade to quetiapine sulfoxide.[1]
-
Solution:
-
Ensure samples are processed and analyzed as quickly as possible after collection and extraction.
-
Maintain a low temperature (e.g., 4°C) for the autosampler to minimize post-extraction degradation.[2]
-
Conduct stability tests on extracted samples to determine the maximum allowable time in the autosampler.[2]
-
Evaluate the stability of this compound in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, long-term storage).
-
-
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to variability.[2][3]
-
Solution:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects as it will co-elute and experience similar ionization effects.
-
Improve Sample Cleanup: Switch from protein precipitation to more rigorous extraction techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.
-
Optimize Chromatography: Adjust the mobile phase gradient or use a different chromatographic column to separate this compound from the matrix components causing ion suppression or enhancement.
-
-
-
Inconsistent Sample Preparation: Variability in extraction efficiency can lead to inconsistent results.
-
Solution:
-
Ensure consistent timing and technique for all sample preparation steps (e.g., vortexing, centrifugation, evaporation).
-
Automate sample preparation where possible to reduce human error.
-
Verify the accuracy and precision of pipettes and other liquid handling instruments.
-
-
Issue 2: Poor Peak Shape or Shifting Retention Times
Symptoms:
-
Tailing, fronting, or split peaks for this compound.
-
Retention time shifts between injections or batches.
Possible Causes & Troubleshooting Steps:
-
Column Contamination or Degradation: Accumulation of matrix components on the analytical column can degrade performance.
-
Solution:
-
Implement a column wash step after each batch with a strong solvent to remove contaminants.
-
Use a guard column to protect the analytical column.
-
Replace the column if performance does not improve after washing.
-
-
-
Mobile Phase Issues: Incorrect preparation, degradation, or changes in the mobile phase composition can affect chromatography.
-
Solution:
-
Prepare fresh mobile phase for each analytical run.
-
Ensure the mobile phase is properly degassed.
-
Verify the pH of buffered mobile phases.
-
-
-
Co-elution of Isomers or Related Metabolites: Interference from other quetiapine metabolites with similar properties can affect peak shape.
-
Solution:
-
Optimize the chromatographic method, such as using a slower gradient or a column with higher resolution, to achieve baseline separation of all relevant metabolites.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent this compound quantification?
A1: The most frequent issues are the inherent instability of this compound, which can degrade to quetiapine sulfoxide, and the presence of matrix effects from biological samples that interfere with ionization in the mass spectrometer. Inconsistent sample preparation and chromatographic issues are also common culprits.
Q2: How can I assess the stability of this compound in my samples?
A2: To assess stability, you should perform freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and post-preparative stability studies as part of your method validation. This involves analyzing QC samples at low and high concentrations after subjecting them to these conditions and comparing the results to freshly prepared samples.
Q3: What is the best sample preparation technique for this compound analysis?
A3: While protein precipitation is a simple and fast method, it may not be sufficient to remove all interfering matrix components. Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at providing cleaner extracts and minimizing matrix effects. The choice of method will depend on the specific matrix and the required sensitivity of the assay.
Q4: How do I choose an appropriate internal standard for this compound quantification?
A4: The ideal internal standard is a stable isotope-labeled (e.g., deuterium-labeled) version of this compound. This is because it will have nearly identical chemical properties and chromatographic behavior, allowing it to effectively compensate for variability in sample preparation and matrix effects. If a SIL-IS is not available, a structural analog with similar properties can be used, but it may not compensate for all sources of variability as effectively.
Q5: My results show high levels of quetiapine sulfoxide. Could this be related to my this compound measurements?
A5: Yes, this could be a strong indicator of this compound degradation. If you observe unexpectedly high concentrations of quetiapine sulfoxide, it is crucial to investigate the stability of this compound in your samples and during your analytical process. Implementing the stability-enhancing measures described in the troubleshooting guide is recommended.
Experimental Protocols
Example LC-MS/MS Method for Quetiapine and Metabolites
This is a generalized protocol and should be optimized for your specific instrumentation and application.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add an appropriate amount of internal standard (e.g., quetiapine-d8).
-
Add 50 µL of a basifying agent (e.g., 1M NaOH).
-
Add 1 mL of extraction solvent (e.g., a mixture of butyl acetate and butanol).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Example MRM Transitions:
-
Quetiapine: m/z 384.2 → 253.1
-
This compound: (Requires optimization on your instrument, determine the precursor ion and a stable product ion).
-
Quetiapine Sulfoxide: (Requires optimization on your instrument).
-
-
Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Presentation
Table 1: Example Method Validation Parameters for Quetiapine Quantification
| Parameter | Quetiapine | Norquetiapine | Reference |
| Linearity Range | 0.5 - 500 ng/mL | 0.6 - 600 ng/mL | |
| LLOQ | 0.5 ng/mL | 0.6 ng/mL | |
| Intra-day Precision (%CV) | < 8.8% | < 11.1% | |
| Inter-day Precision (%CV) | < 8.8% | < 11.1% | |
| Accuracy | < 103.0% | < 108.8% | |
| Recovery | > 90% | Not Specified |
Table 2: Example Linearity Data for Quetiapine and Metabolites in Rat Plasma
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Quetiapine | 0.065 - 130 | > 0.99 | |
| 7-hydroxy quetiapine | 0.086 - 171 | > 0.99 | |
| Quetiapine sulfoxide | 0.042 - 83.35 | > 0.99 |
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound quantification.
Caption: Workflow for the investigation and mitigation of matrix effects.
References
Technical Support Center: Refining HPLC Gradients for Quetiapine and its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their HPLC gradient methods for the analysis of Quetiapine and its impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of Quetiapine and its related substances.
1. Poor Resolution Between Quetiapine and an Impurity
-
Question: I am observing poor resolution (less than 1.5) between the main Quetiapine peak and a closely eluting impurity. How can I improve the separation?
-
Answer: Poor resolution is a common issue that can often be resolved by modifying the gradient or mobile phase composition.
-
Decrease the Gradient Slope: A shallower gradient provides more time for compounds to interact with the stationary phase, which can improve separation.[1][2] If your critical pair elutes where the organic phase is rapidly increasing, "stretching out" this portion of the gradient can enhance resolution.[1]
-
Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like Quetiapine and its impurities.[3] For weakly basic compounds, adjusting the buffer pH to be closer to the analyte's pKa can improve peak shape and resolution.[3] A common mobile phase involves a phosphate or acetate buffer.
-
Change the Organic Modifier: While acetonitrile is commonly used, switching to or creating a ternary mixture with methanol can alter selectivity and potentially resolve co-eluting peaks.
-
Optimize Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency, though it may also alter selectivity. It is recommended to maintain a constant and controlled temperature, for instance at 25°C or 35°C.
-
2. Peak Tailing or Fronting for the Quetiapine Peak
-
Question: My Quetiapine peak is exhibiting significant tailing (asymmetry factor > 1.2). What are the potential causes and solutions?
-
Answer: Peak tailing can arise from various chemical and mechanical issues.
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.
-
Secondary Silanol Interactions: Residual acidic silanol groups on the silica-based column packing can interact with basic analytes like Quetiapine, causing tailing. Using a mobile phase with a competitive base (like triethylamine) or operating at a lower pH can mitigate this.
-
Column Void or Contamination: A void at the head of the column or contamination of the inlet frit can distort peak shape. Reversing and flushing the column (without connecting to the detector) or replacing the column may be necessary.
-
Improper Mobile Phase pH: Ensure the mobile phase pH is stable and appropriate for the column chemistry, typically between pH 2 and 8 for standard silica columns.
-
3. Appearance of Ghost Peaks in the Chromatogram
-
Question: I am seeing unexpected peaks (ghost peaks) in my chromatogram, especially during gradient runs. What is their origin and how can I eliminate them?
-
Answer: Ghost peaks are often due to impurities in the mobile phase or carryover from previous injections.
-
Mobile Phase Contamination: Use high-purity HPLC-grade solvents and freshly prepared buffers. Filtering the mobile phase through a 0.45 µm or smaller filter is also recommended.
-
Carryover: Implement a robust needle wash protocol and consider a high-organic wash step at the end of your gradient to elute strongly retained compounds from the column.
-
Contaminated System: If the issue persists, systemic contamination may be the cause. Flush the entire HPLC system, including the pump, injector, and tubing, with a strong solvent.
-
4. Retention Time Drifting or Instability
-
Question: The retention times for Quetiapine and its impurities are shifting between injections. What could be causing this?
-
Answer: Retention time instability can compromise the reliability of your method.
-
Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection. At least 10 column volumes are recommended for equilibration after a solvent change or at the start of a sequence.
-
Fluctuating Column Temperature: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention times.
-
Mobile Phase Composition Changes: Ensure the mobile phase is well-mixed and degassed. If using an online mixing system, check that the pumps are functioning correctly. Changes in pH due to absorption of atmospheric CO2 can also be a factor for unbuffered or weakly buffered mobile phases.
-
Frequently Asked Questions (FAQs)
1. What is a typical starting HPLC gradient for Quetiapine analysis?
A good starting point for a reversed-phase HPLC method for Quetiapine and its impurities often involves a C8 or C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or ammonium acetate) as mobile phase A and an organic solvent like acetonitrile or a mixture of acetonitrile and methanol as mobile phase B. A typical gradient might start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the more hydrophobic impurities.
2. Which impurities are commonly found with Quetiapine?
Several process-related impurities and degradation products have been identified for Quetiapine. Some of the commonly reported ones include:
-
Desethanol Quetiapine
-
Quetiapine N-oxide and S-oxide (oxidation products)
-
11-Piperazinyl-dibenzo[b,f]thiazepine (an intermediate)
-
Various other process-related impurities such as N-formyl piperazinyl thiazepine and ethylpiperazinyl thiazepine.
3. What detection wavelength is recommended for Quetiapine and its impurities?
The most commonly used UV detection wavelengths for Quetiapine and its impurities are in the range of 220 nm to 290 nm. A wavelength of around 220 nm can provide good sensitivity for a broad range of related substances, while a higher wavelength like 290 nm has also been successfully used. Photodiode array (PDA) detection is beneficial to ensure peak purity and to identify the optimal wavelength for all compounds of interest.
Experimental Protocols
Refined HPLC Method for Quetiapine and Impurities
This protocol is a refined example based on common practices in the literature for achieving good resolution and peak shape.
| Parameter | Specification |
| Column | C18 or C8 (e.g., Inertsil C8, 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 6.5 with dilute Potassium Hydroxide |
| Mobile Phase B | Acetonitrile:Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 217 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 30 | |
| 35 | |
| 40 |
Data Presentation
Table 1: Typical Relative Retention Times (RRT) of Quetiapine Impurities
This table provides an example of typical RRTs for common impurities relative to the Quetiapine peak, which helps in their identification.
| Compound | Relative Retention Time (RRT) |
| Des-ethanol Quetiapine | ~0.85 |
| Quetiapine N-oxide | ~0.92 |
| Quetiapine | 1.00 |
| Quetiapine Sulfoxide | ~1.10 |
| Dimer Impurity | ~1.50 |
Note: RRTs are approximate and can vary depending on the specific chromatographic conditions.
Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
Caption: Logical workflow for HPLC gradient refinement.
References
Technical Support Center: Overcoming Co-elution of Quetiapine and its Related Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the analysis of Quetiapine and its structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: Does Quetiapine have isomers that can co-elute?
A1: Quetiapine itself is an achiral molecule, meaning it does not have enantiomers (non-superimposable mirror images). However, the term "isomers" in the context of analytical challenges with Quetiapine often refers to positional isomers of its related compounds, impurities, or degradants that are structurally very similar to the parent molecule. These closely related substances can indeed co-elute with Quetiapine or with each other under certain chromatographic conditions.
Q2: What are the common analytical techniques used for the separation of Quetiapine and its related compounds?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques for separating Quetiapine from its related substances.[1][2] Reversed-phase chromatography with C8 or C18 columns is frequently employed.[1][2] Capillary Electrophoresis (CE) has also been utilized, offering high separation efficiency and low solvent consumption.[3] Supercritical Fluid Chromatography (SFC) is an emerging technique for the separation of structurally similar compounds and could be considered as an alternative.
Q3: What are chiral stationary phases (CSPs), and are they relevant for Quetiapine analysis?
A3: Chiral stationary phases (CSPs) are specialized HPLC column packings designed to separate enantiomers. This is achieved through stereospecific interactions between the chiral selector on the stationary phase and the enantiomers of the analyte. Since Quetiapine is achiral, CSPs are not typically necessary for its analysis. However, if you are working with a chiral derivative of Quetiapine or a chiral related compound, then a CSP would be essential for separating its enantiomers.
Troubleshooting Guide
Problem 1: Poor resolution between Quetiapine and a known related compound.
Possible Causes:
-
Inappropriate Mobile Phase Composition: The elution strength or selectivity of the mobile phase may not be optimal for separating the compounds of interest.
-
Incorrect Column Chemistry: The stationary phase may not provide sufficient interaction differences between Quetiapine and the co-eluting compound.
-
Suboptimal Temperature: Column temperature can influence selectivity and peak shape.
-
Inadequate pH of the Mobile Phase: For ionizable compounds like Quetiapine, the pH of the mobile phase can significantly impact retention and selectivity.
Solutions:
-
Optimize the Mobile Phase:
-
Adjust Organic Modifier Ratio: Systematically vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier generally increases retention times and may improve resolution.
-
Change the Organic Modifier: If using acetonitrile, try substituting it with methanol, or use a combination of both. Different organic solvents can alter the selectivity of the separation.
-
Modify Buffer pH: Quetiapine has a pKa of 6.8. Adjusting the mobile phase pH can alter the ionization state of Quetiapine and its related compounds, leading to changes in retention and potentially improved separation. It is often recommended to work at a pH at least 2 units away from the pKa of the analyte.
-
Incorporate Additives: Small amounts of additives like triethylamine (TEA) can help to reduce peak tailing by masking active silanol groups on the stationary phase.
-
-
Evaluate Different Stationary Phases:
-
If using a standard C18 column, consider trying a C8 column, a phenyl-hexyl column, or a column with a polar-embedded phase. These different stationary phases offer alternative selectivities.
-
-
Vary the Column Temperature:
-
Analyze samples at different column temperatures (e.g., 25°C, 30°C, 40°C). Increasing the temperature generally decreases retention times and can sometimes improve peak shape and resolution.
-
Problem 2: Appearance of split or shoulder peaks for Quetiapine.
Possible Causes:
-
Co-elution with an Unidentified Impurity: The shoulder or split peak may be due to a closely eluting, unresolved compound.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, especially for early eluting peaks.
-
Column Void or Contamination: A void at the head of the column or contamination can disrupt the sample band, leading to split peaks.
-
Blocked Column Frit: A partially blocked frit can cause non-uniform flow through the column.
Solutions:
-
Investigate for Co-eluting Peaks:
-
Reduce the injection volume. If the shoulder becomes a distinct peak, it indicates the presence of a co-eluting compound.
-
Optimize the method to improve resolution as described in Problem 1.
-
-
Address Column and Sample Issues:
-
Reduce Sample Concentration: Prepare a more dilute sample and re-inject.
-
Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
Column Maintenance: If a column void is suspected, it may need to be repacked or replaced. If contamination is the issue, flushing the column with a series of strong solvents may help. If the frit is blocked, it may need to be replaced.
-
Data Presentation
Table 1: Summary of HPLC Methods for Quetiapine and Related Substances
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | X-bridge C18, 150x4.6 mm, 3.5 µm | C18 | C18 |
| Mobile Phase A | 5 mM Ammonium Acetate | Phosphate buffer (pH 6.6) | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile:Methanol (40:15 v/v) | Methanol |
| Elution Mode | Binary Gradient | Isocratic | Isocratic (30:70 v/v Methanol:Water) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 40°C | 25°C | 25°C |
| Detection | 220 nm | 220 nm | 359 nm |
| Injection Vol. | 10 µL | 20 µL | 20 µL |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Related Substances in Quetiapine Fumarate
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a quaternary gradient pump, autosampler, column oven, and a variable wavelength detector.
-
Chromatographic Conditions:
-
Column: X-bridge C18, 150x4.6 mm, 3.5 µm.
-
Mobile Phase A: 5 mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient is employed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Test Sample Concentration: 0.5 mg/mL in diluent.
-
-
System Suitability: The resolution between the critical peak pairs should be monitored to ensure adequate separation.
Protocol 2: Capillary Zone Electrophoresis (CZE) for Quetiapine Analysis
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Electrophoretic Conditions:
-
Capillary: Uncoated fused-silica capillary (e.g., 31.2 cm x 75 µm).
-
Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5.
-
Applied Voltage: 13 kV.
-
Capillary Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
-
Sample Preparation:
-
Plasma samples can be pretreated using liquid-liquid extraction.
-
-
Injection: Field-enhanced sample injection can be used to improve sensitivity.
Visualizations
Caption: Troubleshooting workflow for addressing co-elution issues.
Caption: A simplified workflow of a typical HPLC system.
References
Validation & Comparative
A Comparative Analysis of Quetiapine and Its Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug's metabolic profile is paramount for evaluating its overall efficacy and safety. This guide provides a detailed comparative analysis of the atypical antipsychotic Quetiapine and its major metabolites, offering insights into their pharmacological and pharmacokinetic properties supported by experimental data.
Quetiapine undergoes extensive hepatic metabolism, resulting in the formation of several metabolites, some of which exhibit significant pharmacological activity. The primary metabolic pathways include N-dealkylation, 7-hydroxylation, and sulfoxidation, predominantly mediated by cytochrome P450 enzymes, with CYP3A4 playing a major role and CYP2D6 contributing to a lesser extent.[1][2] This guide will focus on the comparative analysis of Quetiapine and its four major metabolites: N-desalkylquetiapine (norquetiapine), 7-hydroxyquetiapine, Quetiapine sulfoxide, and Quetiapine carboxylic acid.
Pharmacological Profile: Receptor Binding Affinities
The therapeutic effects of Quetiapine and its active metabolite, N-desalkylquetiapine, are attributed to their interactions with a wide range of neurotransmitter receptors. The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of Quetiapine and N-desalkylquetiapine for key receptors implicated in the treatment of psychotic and mood disorders. A lower Ki value indicates a higher binding affinity.
| Receptor | Quetiapine (Ki, nM) | N-desalkylquetiapine (Ki, nM) |
| Dopamine Receptors | ||
| D1 | 1268 | 210 |
| D2 | 329 | 196 |
| Serotonin Receptors | ||
| 5-HT1A | 717 | 45 |
| 5-HT2A | 148 | 58 |
| 5-HT2C | >5000 | 110 |
| 5-HT7 | - | 76 |
| Adrenergic Receptors | ||
| α1 | 94 | 144 |
| α2 | 271 | 237 |
| Histamine Receptors | ||
| H1 | 30 | 3.5 |
| Muscarinic Receptors | ||
| M1 | >5000 | 39 |
| M3 | - | 23 |
| M5 | - | 23 |
| Norepinephrine Transporter (NET) | Inactive | 12 |
Pharmacokinetic Profile
The pharmacokinetic properties of Quetiapine and its metabolites are crucial for understanding their absorption, distribution, metabolism, and excretion. The following table provides a comparative summary of key pharmacokinetic parameters in humans.
| Parameter | Quetiapine | N-desalkylquetiapine (norquetiapine) | 7-hydroxyquetiapine | Quetiapine sulfoxide | Quetiapine carboxylic acid |
| Half-life (t½) | ~6-7 hours[2][3] | ~9-12 hours[1] | ~7 hours | ~9.4 hours | Data not available |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours (IR) | Similar to Quetiapine | 3.0 hours | 4.0 hours | Data not available |
| Peak Plasma Concentration (Cmax) at steady state (200 mg bid) | 678 ± 325 ng/mL | Data varies | 529 ± 262 ng/mL | 3858 ± 2012 ng/mL | Data not available |
| Bioavailability | ~100% (relative to solution) | Greater than Quetiapine in rats (15.6% vs 0.63%) | Data not available | Data not available | Data not available |
Metabolic Pathways of Quetiapine
The biotransformation of Quetiapine is a complex process involving multiple enzymatic pathways. The following diagram illustrates the primary metabolic routes leading to the formation of its major metabolites.
Experimental Methodologies
The data presented in this guide are derived from various in vitro and in vivo experimental studies. Below are the generalized protocols for the key experiments cited.
Receptor Binding Assays
These assays are performed to determine the affinity of a compound for a specific receptor.
-
Objective: To quantify the binding affinity (Ki) of Quetiapine and its metabolites to various neurotransmitter receptors.
-
General Protocol:
-
Receptor Preparation: Membranes from cells recombinantly expressing the target receptor or from homogenized brain tissue are prepared.
-
Radioligand Incubation: The receptor preparation is incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) and varying concentrations of the test compound (Quetiapine or its metabolites).
-
Separation of Bound and Free Ligand: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Pharmacokinetic Studies in Humans
These studies are conducted to understand how a drug and its metabolites are absorbed, distributed, metabolized, and eliminated in the human body.
-
Objective: To determine the pharmacokinetic parameters (t½, Tmax, Cmax, bioavailability) of Quetiapine and its metabolites.
-
General Protocol:
-
Study Population: A cohort of healthy volunteers or patients is recruited.
-
Drug Administration: A single or multiple doses of Quetiapine are administered orally.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalytical Method: The concentrations of Quetiapine and its metabolites in the plasma samples are quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate the key pharmacokinetic parameters.
-
Experimental Workflow for Metabolite Analysis
The following diagram outlines a typical workflow for the identification and quantification of Quetiapine metabolites in biological samples.
References
Quetiapine Sulfone vs. Quetiapine Sulfoxide: A Comparative Analysis of Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of two key metabolites of the atypical antipsychotic drug quetiapine: quetiapine sulfone and quetiapine sulfoxide. The information presented herein is based on available experimental data to facilitate a clear understanding of their respective roles in the overall pharmacological profile of quetiapine.
Executive Summary
Quetiapine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][2] This process leads to the formation of several metabolites, with quetiapine sulfoxide being one of the most abundant.[1][2] Preclinical and clinical studies have consistently demonstrated that quetiapine sulfoxide is a pharmacologically inactive metabolite .[1] In contrast, there is a notable absence of scientific literature describing the formation or pharmacological activity of This compound as a significant metabolite of quetiapine. The available evidence strongly suggests that if formed, its contribution to the overall activity of quetiapine is negligible. This guide will delve into the metabolic pathways, present the available data on their pharmacological activity, and detail the experimental protocols used to make these determinations.
Metabolic Pathway of Quetiapine
Quetiapine is metabolized through several pathways, including N-dealkylation to the active metabolite norquetiapine, and oxidation. The primary route of metabolism leading to the formation of the sulfoxide is the oxidation of the sulfur atom in the dibenzothiazepine ring.
Comparative Pharmacological Activity
The central focus of this comparison is the stark difference in activity between quetiapine's metabolites. While norquetiapine possesses a distinct and clinically relevant pharmacological profile, quetiapine sulfoxide is considered inactive. Due to the lack of detectable formation and reported activity, this compound is presumed to be pharmacologically insignificant.
Data Presentation: Receptor Binding Affinity
The following table summarizes the known receptor binding affinities (Ki values) for quetiapine and its active metabolite norquetiapine. No significant binding affinity has been reported for quetiapine sulfoxide or this compound.
| Target | Quetiapine Ki (nM) | Norquetiapine Ki (nM) | Quetiapine Sulfoxide Ki (nM) | This compound Ki (nM) |
| Dopamine D2 | 329 | 196 | >10,000 | Not Reported |
| Serotonin 5-HT2A | 148 | 58 | >10,000 | Not Reported |
| Histamine H1 | 30 | 3.5 | Not Reported | Not Reported |
| Adrenergic α1 | 94 | 95 (α1B) | Not Reported | Not Reported |
| Norepinephrine Transporter (NET) | Inactive | 12 | Not Reported | Not Reported |
A higher Ki value indicates lower binding affinity.
Experimental Protocols
The determination of the pharmacological activity of quetiapine and its metabolites involves a series of in vitro experiments.
In Vitro Metabolism Studies
Objective: To identify the metabolites of quetiapine and the enzymes responsible for their formation.
Methodology:
-
Incubation: Quetiapine is incubated with human liver microsomes, which contain a mixture of drug-metabolizing enzymes, primarily cytochrome P450s.
-
Cofactor Addition: The reaction is initiated by adding NADPH, a necessary cofactor for CYP enzyme activity.
-
Enzyme Inhibition: To identify the specific CYP isozymes involved, selective chemical inhibitors for enzymes like CYP3A4 (e.g., ketoconazole) and CYP2D6 (e.g., quinidine) are used in parallel incubations.
-
Analysis: After a set incubation period, the reaction is stopped, and the mixture is analyzed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) to separate and identify the parent drug and its metabolites.
Radioligand Binding Assays
Objective: To determine the binding affinity of quetiapine and its metabolites to various neurotransmitter receptors.
Methodology:
-
Receptor Preparation: Membranes from cells engineered to express a specific receptor of interest (e.g., dopamine D2 or serotonin 5-HT2A) are prepared.
-
Competitive Binding: A constant concentration of a radiolabeled ligand known to bind to the receptor with high affinity is incubated with the receptor-containing membranes in the presence of varying concentrations of the test compound (quetiapine, quetiapine sulfoxide, or this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which reflects the affinity of the test compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
References
Navigating the Complexities of Quetiapine Metabolite Immunoassays: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate measurement of quetiapine and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. However, the inherent nature of immunoassays presents a significant challenge: cross-reactivity. This guide provides a comprehensive overview of the known cross-reactivities associated with quetiapine and its primary metabolites, offering a comparative analysis of assay performance and detailing robust analytical alternatives.
Quetiapine, an atypical antipsychotic, undergoes extensive metabolism in the body, primarily yielding norquetiapine (N-desalkylquetiapine), 7-hydroxyquetiapine, and quetiapine sulfoxide. The pharmacological activity of some of these metabolites, particularly norquetiapine, contributes to the overall therapeutic effect of the drug. Consequently, the ability to distinguish between the parent drug and its metabolites is paramount for accurate clinical and research assessment.
This guide synthesizes available data on the cross-reactivity of various immunoassays, highlights the significant issue of interference in assays for other drug classes, and provides detailed experimental protocols for both immunoassay cross-reactivity assessment and highly specific confirmatory analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Immunoassay Cross-Reactivity: A Persistent Challenge
Immunoassays, while offering rapid and high-throughput analysis, are susceptible to interference from structurally similar compounds. In the case of quetiapine, this is most pronounced in screening assays for other drug classes, leading to potential false-positive results.
Cross-Reactivity in Tricyclic Antidepressant (TCA) Immunoassays
Due to structural similarities, quetiapine and its metabolites are well-documented to cross-react with a variety of commercially available immunoassays for tricyclic antidepressants.[1][2][3] This interference is concentration-dependent and varies significantly between different assay manufacturers.[1][4]
| Immunoassay | Quetiapine Concentration Leading to Positive Result | Reference |
| Microgenics Tricyclics Serum Tox EIA Assay | Positive at 10 µg/mL | |
| Syva RapidTest d.a.u. | Positive at 100 µg/mL | |
| Biosite Triage Panel for Drugs of Abuse | Negative up to 1000 µg/mL | |
| Abbott Tricyclic Antidepressant TDx Assay (Quantitative) | Cross-reactivity observed starting at 5 ng/mL | |
| Syva Emit tox Serum Tricyclic Antidepressant Assay (Qualitative) | Positive at 320 ng/mL | |
| S TAD Serum Tricyclic Antidepressant Screen (Qualitative) | Positive at 160 ng/mL |
It is crucial to note that quetiapine metabolites are also significant contributors to this cross-reactivity, a factor that is often not assessed in initial drug screening.
Cross-Reactivity in Other Drug Screening Assays
Beyond TCAs, quetiapine has been reported to cause false-positive results in urine drug screens for methadone and ketamine. The official FDA drug label for quetiapine acknowledges reports of false-positive results in urine enzyme immunoassays for both methadone and tricyclic antidepressants. The dose of quetiapine has been shown to be significantly associated with the likelihood of false-positive ketamine results.
Performance of Quetiapine-Specific Immunoassays
While data on the cross-reactivity of quetiapine metabolites within assays designed to measure the parent drug is less abundant in peer-reviewed literature, some information can be gleaned from manufacturer package inserts.
The MyCare Psychiatry Quetiapine Assay Kit, for example, is a homogenous two-reagent nanoparticle agglutination assay for the quantitative measurement of quetiapine in human serum. The package insert provides a list of compounds that have been tested and do not show significant interference. However, it also notes that structurally similar compounds can cause assay bias.
Table 2: Reported Interference in the MyCare Psychiatry Quetiapine Assay
| Interfering Compound | Concentration | Observed Assay Bias |
| Amoxapine | 200 ng/mL | ≥ 19% |
| Clotiapine | 175 ng/mL | ≥ 19% |
| Loxapine | 200 ng/mL | ≥ 19% |
Gold Standard for Confirmation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Given the limitations and potential for misinterpretation of immunoassay results, a more specific and sensitive method is required for definitive quantification of quetiapine and its metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high selectivity and the ability to simultaneously measure multiple analytes in a single run.
Numerous validated LC-MS/MS methods have been published for the determination of quetiapine and its metabolites in biological matrices. These methods provide the accuracy and precision necessary for clinical and research applications where definitive quantification is essential.
Experimental Protocols
To aid researchers in assessing and mitigating the risks of cross-reactivity, this section provides detailed methodologies for both evaluating immunoassay performance and for performing confirmatory analysis using LC-MS/MS.
Protocol for Assessing Immunoassay Cross-Reactivity
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for evaluating interference in immunoassays.
Objective: To determine the degree of cross-reactivity of quetiapine metabolites (norquetiapine, 7-hydroxyquetiapine, quetiapine sulfoxide) and other structurally related compounds in a given quetiapine immunoassay.
Materials:
-
Quetiapine immunoassay kit (reagents, calibrators, controls)
-
Automated clinical chemistry analyzer
-
Certified reference standards of quetiapine, norquetiapine, 7-hydroxyquetiapine, quetiapine sulfoxide, and other potential cross-reactants
-
Drug-free human serum or plasma
-
Precision pipettes and laboratory consumables
Procedure:
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of quetiapine and each potential cross-reactant in a suitable solvent (e.g., methanol, DMSO).
-
Preparation of Spiked Samples:
-
Prepare a series of spiked samples by adding known concentrations of each cross-reactant to drug-free serum/plasma. The concentration range should cover clinically relevant and potentially supraclinical levels.
-
For each cross-reactant, prepare a set of samples with the cross-reactant alone and another set with the cross-reactant in the presence of a known, clinically relevant concentration of quetiapine (e.g., low, medium, and high therapeutic levels).
-
-
Assay Analysis:
-
Analyze the prepared samples using the quetiapine immunoassay according to the manufacturer's instructions.
-
Run calibrators and quality control samples with each batch to ensure the validity of the assay run.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
Calculate the apparent quetiapine concentration for each spiked sample.
-
Percent cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (Apparent Quetiapine Concentration / Concentration of Cross-Reactant) x 100%
-
Interpretation: A high percentage of cross-reactivity indicates that the assay is unable to distinguish between quetiapine and the tested compound, leading to potentially inaccurate results.
Representative LC-MS/MS Protocol for Quetiapine and Metabolite Quantification
This protocol provides a general framework for the simultaneous quantification of quetiapine, norquetiapine, 7-hydroxyquetiapine, and quetiapine sulfoxide in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add an internal standard solution (e.g., deuterated analogs of the analytes).
-
Add a suitable extraction solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex mix and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
2. Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Quetiapine | 384.2 | 253.1 |
| Norquetiapine | 328.2 | 224.1 |
| 7-Hydroxyquetiapine | 400.2 | 269.1 |
| Quetiapine Sulfoxide | 400.2 | 253.1 |
4. Data Analysis:
-
Quantification is performed by comparing the peak area ratios of the analytes to their respective internal standards against a calibration curve prepared in the same biological matrix.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of quetiapine and a typical workflow for assessing immunoassay cross-reactivity.
Figure 1. Simplified metabolic pathway of quetiapine.
Figure 2. Experimental workflow for assessing immunoassay cross-reactivity.
Conclusion and Recommendations
Key recommendations for researchers and clinicians include:
-
Be Aware of Potential Interferences: Understand that quetiapine and its metabolites can cause false-positive results in immunoassays for other drugs, most notably TCAs.
-
Scrutinize Quetiapine Assay Specificity: When using a quetiapine-specific immunoassay, be aware that comprehensive data on cross-reactivity with its own metabolites is often lacking. Whenever possible, request detailed cross-reactivity data from the manufacturer or perform an in-house validation.
-
Utilize Confirmatory Methods: For definitive and accurate quantification of quetiapine and its metabolites, LC-MS/MS is the recommended method. All presumptive positive screening results that are clinically unexpected should be confirmed by a more specific method.
-
Consider the Complete Clinical Context: Laboratory results should always be interpreted in conjunction with the patient's clinical history, medication regimen, and physical examination.
By understanding the limitations of immunoassays and employing robust confirmatory methods, researchers and clinicians can ensure the accuracy and reliability of quetiapine and metabolite quantification, leading to better-informed decisions in both research and patient care.
References
A Comparative Guide to the Analytical Method Validation for Quetiapine Sulfone
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Quetiapine Sulfone, a major metabolite of the atypical antipsychotic drug Quetiapine. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of available methodologies, enabling an informed selection for their specific research needs. The information is compiled from peer-reviewed studies and focuses on high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
Comparative Performance of Analytical Methods
The accurate quantification of Quetiapine and its metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring. Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, leading to the formation of several metabolites, including the inactive Quetiapine Sulfoxide.[1] The following tables summarize the performance characteristics of different analytical methods validated for the determination of this compound.
Table 1: HPLC Method Performance for this compound Analysis
| Parameter | Reported Performance |
| Linearity Range | 0.042 - 83.35 µg/mL |
| Accuracy | Within acceptable limits (not explicitly quantified in the provided abstract) |
| Precision | Within acceptable limits (not explicitly quantified in the provided abstract) |
| Matrix | Rat Plasma |
| Internal Standard | Carbamazepine |
| Detection | Diode-Array Detector (DAD) at 225 nm |
Table 2: LC-MS/MS Method Performance for this compound Analysis [2][3]
| Parameter | Reported Performance |
| Linearity Range | <0.70 - 500 ng/mL |
| Accuracy (% Deviation) | < 8.6% |
| Precision (% RSD) | < 9.5% |
| Matrix | Human Plasma |
| Internal Standard | Stable labeled internal standards |
| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are based on the referenced literature and offer a framework for replicating the validation studies.
High-Performance Liquid Chromatography (HPLC) Method
A validated HPLC method for the simultaneous determination of Quetiapine and its metabolites, including Quetiapine Sulfoxide, in rat plasma has been reported.
-
Chromatographic Conditions:
-
Column: C18 column (Zorbax Eclipse Plus, 4.6 mm x 100 mm, 3.5 µm particles)
-
Mobile Phase: A gradient elution using a mixture of acetate buffer (10 mM, pH 5) and acetonitrile.
-
Flow Rate: 1 mL/min
-
Detection: Diode-Array Detector (DAD) at 225 nm.
-
Internal Standard: Carbamazepine
-
-
Sample Preparation:
-
A simple, one-step protein precipitation with acetonitrile is used to extract the analytes from plasma samples.
-
-
Validation Parameters:
-
Specificity: The method's ability to differentiate and quantify the analytes in the presence of other components in the plasma matrix was established.
-
Linearity: The method was found to be linear for Quetiapine Sulfoxide over the concentration range of 0.042-83.35 µg/mL.
-
Accuracy and Precision: The accuracy and precision of the method were determined to be within acceptable limits for bioanalytical method validation.
-
Recovery: The extraction efficiency of the analytes from the plasma matrix was evaluated.
-
Matrix Effect: The effect of plasma components on the ionization of the analytes was assessed.
-
Stability: The stability of the analytes in plasma samples under various storage conditions was determined.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
A sensitive and specific LC-MS/MS assay has been developed and validated for the pharmacokinetic measurement of Quetiapine and its four metabolites, including the sulfoxide metabolite, in human plasma.
-
Chromatographic Conditions:
-
Column: Luna C18 columns (50mm x 2.0mm, 5µm)
-
Separation: Dual-column separation
-
Detection: Positive ionization tandem MS detection in the multiple reaction monitoring (MRM) mode.
-
-
Sample Preparation:
-
A single liquid-liquid extraction is employed to isolate Quetiapine and its metabolites from 40 µL of human plasma.
-
-
Validation Parameters:
-
Linearity: The method demonstrated a linear response for each analyte over a quantification range of <0.70 ng/ml to at least 500 ng/ml.
-
Accuracy: The accuracy for the sulfoxide metabolite was reported to be less than 8.6%.
-
Precision: The precision for the sulfoxide metabolite was less than 9.5%.
-
Methodology and Validation Workflow
The following diagrams illustrate the logical workflow of the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
This guide provides a comparative overview of validated analytical methods for this compound. For detailed experimental conditions and validation results, it is recommended to consult the original research articles.
References
The Critical Role of Certified Reference Material in the Analysis of Quetiapine Sulfone
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical measurements are paramount. For the quantification of quetiapine and its metabolites, such as Quetiapine Sulfone, the use of a Certified Reference Material (CRM) is a cornerstone of robust analytical method development and validation. This guide provides a comprehensive comparison of the use of a this compound CRM against other analytical standards, supported by experimental data and detailed protocols.
Comparison of Reference Material Types
The choice of reference material directly impacts the quality of analytical results. A Certified Reference Material (CRM) for this compound offers significant advantages over in-house or non-certified standards. The following table provides an objective comparison of their key attributes.
| Feature | This compound CRM | Non-Certified Standard / In-House Standard |
| Traceability | Metrologically traceable to SI units. | Traceability is often not established or documented. |
| Purity & Identity | Rigorously characterized with a comprehensive Certificate of Analysis (CoA). | Purity and identity may not be independently verified. |
| Certified Value | Comes with a certified concentration or purity value and its associated uncertainty. | Concentration is based on in-house measurements without a stated uncertainty. |
| Regulatory Compliance | Meets the stringent requirements of regulatory bodies like the FDA and EMA. | May not be acceptable for regulatory submissions. |
| Inter-laboratory Consistency | Ensures consistency and comparability of results between different laboratories. | Leads to potential variability in results across different sites. |
| Documentation | Accompanied by extensive documentation detailing the certification process. | Documentation is typically limited to internal records. |
Performance Data in Analytical Methods
Table 1: Performance Characteristics of LC-MS/MS Methods for Quetiapine and Metabolites in Human Plasma
| Analyte | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Quetiapine | <0.70 - 500 | < 6.0 | < 6.4 |
| Norquetiapine (N-desalkylquetiapine) | <0.70 - 500 | < 9.4 | < 5.9 |
| 7-hydroxyquetiapine | <0.70 - 500 | < 6.4 | < 6.2 |
| Quetiapine Sulfoxide | <0.70 - 500 | < 8.6 | < 9.5 |
Data synthesized from a single-laboratory validation study.[1]
Table 2: Linearity and Lower Limit of Quantification (LLOQ) for Quetiapine and Metabolites
| Analyte | LLOQ (ng/mL) | Upper Limit of Linearity (ng/mL) | R² |
| Quetiapine | 5 | 5,000 | >0.99 |
| 7-hydroxyquetiapine | 5 | 5,000 | >0.99 |
| Quetiapine Carboxylic Acid | 5 | 5,000 | >0.99 |
| Quetiapine Sulfoxide | 5 | 5,000 | >0.99 |
Data from a proof-of-concept study; Quetiapine Carboxylic Acid and Quetiapine Sulfoxide were not fully validated.[2]
Experimental Protocols
The following are detailed methodologies for key experiments involving the analysis of quetiapine and its metabolites.
Protocol 1: Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of quetiapine and its metabolites from plasma samples.[3]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., quetiapine-d8).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of quetiapine and its metabolites.[3][4]
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Elution: Gradient elution.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (m/z):
-
Quetiapine: 384.1 → 253.1
-
Clozapine (Internal Standard): 327.0 → 270.0
-
-
Note: MRM transitions for this compound and other metabolites should be optimized based on the specific instrument.
-
Visualizing Key Processes
To better understand the context of this compound analysis, the following diagrams illustrate the metabolic pathway of quetiapine and a typical experimental workflow.
References
"performance comparison of HPLC vs UPLC for Quetiapine analysis"
In the realm of pharmaceutical analysis, the accurate and efficient quantification of active pharmaceutical ingredients (APIs) is paramount. For Quetiapine, an atypical antipsychotic crucial in treating schizophrenia and bipolar disorder, robust analytical methods are essential for quality control and research. This guide provides a detailed performance comparison of two prominent liquid chromatography techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the analysis of Quetiapine. This objective comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
The fundamental difference between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressures. UPLC utilizes sub-2 µm particles, a significant reduction from the 3-5 µm particles typically used in HPLC. This smaller particle size, coupled with higher operating pressures (up to 15,000 psi in UPLC compared to around 6,000 psi in HPLC), leads to substantial improvements in separation efficiency, speed, and sensitivity.[1][2]
Performance Metrics: A Quantitative Comparison
The superiority of UPLC in terms of speed and efficiency is evident when comparing key chromatographic parameters for Quetiapine analysis. The following tables summarize quantitative data from various studies, showcasing the performance differences between the two techniques.
| Performance Parameter | HPLC | UPLC |
| Retention Time (min) | 3.4 - 6.588[3][4] | ~5[5] |
| Run Time (min) | 10 - 15 | 5 |
| Flow Rate (mL/min) | 1.0 | 0.2 - 0.3 |
| Limit of Detection (LOD) (µg/mL) | 0.0001 - 0.03 | 0.0148 |
| Limit of Quantification (LOQ) (µg/mL) | 0.0003 - 0.08 | 0.030 |
| Theoretical Plates | ~10922 | Significantly higher than HPLC |
| Linearity (R²) | >0.999 | >0.9999 |
Experimental Protocols: A Closer Look at the Methodologies
The following sections detail representative experimental protocols for both HPLC and UPLC analysis of Quetiapine, providing a basis for methodological comparison.
Representative HPLC Method Protocol
A common approach for HPLC analysis of Quetiapine involves a reversed-phase C18 column.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol in an isocratic or gradient elution mode. A typical ratio could be 51:49 v/v buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength of 254 nm.
-
Column Temperature: Ambient.
Representative UPLC Method Protocol
UPLC methods for Quetiapine analysis leverage sub-2 µm particle columns for enhanced performance.
-
Instrumentation: A UPLC system with a photodiode array (PDA) detector.
-
Column: Acquity BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution is often employed. For instance, a mobile phase consisting of a buffer like ammonium acetate and an organic modifier such as acetonitrile.
-
Flow Rate: 0.2 - 0.3 mL/min.
-
Injection Volume: 1 µL.
-
Detection: PDA detection, with a common wavelength being 210 nm.
-
Column Temperature: Often elevated, for example, 45°C, to reduce viscosity and improve efficiency.
Visualizing the Workflow and Validation Process
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the general chromatographic workflow and the logical steps in method validation.
Caption: A comparative workflow of HPLC and UPLC for Quetiapine analysis.
Caption: Logical relationship of parameters in analytical method validation.
Conclusion: Choosing the Right Tool for the Job
The choice between HPLC and UPLC for Quetiapine analysis ultimately depends on the specific requirements of the laboratory.
UPLC is the clear winner for high-throughput environments where speed and sensitivity are critical. Its ability to significantly reduce run times translates to lower solvent consumption and increased sample throughput, making it a more cost-effective and environmentally friendly option in the long run. The enhanced resolution offered by UPLC is also advantageous for complex samples or when separating Quetiapine from its metabolites or degradation products.
HPLC remains a robust and reliable workhorse for laboratories where high throughput is not the primary concern. The initial capital investment for an HPLC system is generally lower, and the methodology is well-established and widely understood. For routine quality control of Quetiapine in pharmaceutical formulations where the separation is not overly complex, HPLC can provide accurate and precise results.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 3. phmethods.net [phmethods.net]
- 4. Method Development and Validation of Quetiapine Fumerate by Using RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 5. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Quetiapine Sulfoxide: A Comparative Guide for Use as a Biomarker of Quetiapine Exposure
This guide provides a comprehensive comparison of Quetiapine Sulfoxide as a biomarker for Quetiapine exposure, tailored for researchers, scientists, and drug development professionals. The selection of a reliable biomarker is crucial for therapeutic drug monitoring (TDM), adherence assessment, and pharmacokinetic studies. This document synthesizes available experimental data to facilitate an informed evaluation of Quetiapine Sulfoxide's utility in these applications, particularly in comparison to the parent drug, Quetiapine, and its active metabolite, Norquetiapine.
Note on Quetiapine Sulfone: Initial investigations into this compound as a potential biomarker have revealed significant stability issues. Research indicates that this compound is unstable and degrades to Quetiapine Sulfoxide[1]. Consequently, Quetiapine Sulfoxide is the more viable and studied biomarker for assessing Quetiapine exposure.
Comparative Analysis of Biomarkers for Quetiapine Exposure
Quetiapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4, and to a lesser extent, CYP2D6.[2][3][4] This results in several metabolites, with Quetiapine Sulfoxide being a major, inactive product of sulfoxidation. Other significant metabolites include the active N-desalkylquetiapine (Norquetiapine) and 7-hydroxyquetiapine.
The utility of a biomarker is determined by its detectability, correlation with the parent drug, and the ease and reliability of its measurement. The following table summarizes the quantitative data on the plasma concentrations of Quetiapine and its key metabolites from a study involving 47 patients.
Table 1: Plasma Concentrations of Quetiapine and its Metabolites
| Analyte | Median Concentration (µg/L) | Concentration Range (µg/L) |
| Quetiapine | 83 | 7 - 748 |
| N-desalkylquetiapine (Norquetiapine) | 127 | 7 - 329 |
| Quetiapine Sulfoxide | 3,379 | 343 - 21,704 |
| O-desalkylquetiapine | 12 | 2 - 37 |
| 7-hydroxyquetiapine | 3 | <1 - 48 |
As evidenced by the data, Quetiapine Sulfoxide is present in markedly higher concentrations in plasma compared to the parent drug and other metabolites. This high abundance is a significant advantage for a biomarker, as it facilitates easier detection and quantification, even at lower doses of Quetiapine. Studies have demonstrated a strong correlation between plasma concentrations of Quetiapine Sulfoxide and the parent drug, quetiapine, indicating that its levels can serve as a reliable indicator of quetiapine exposure. Furthermore, Quetiapine Sulfoxide is a major metabolite found in significant quantities in urine, making it a valuable tool for assessing treatment adherence.
In contrast, while Norquetiapine is an active metabolite and its plasma concentrations are comparable to Quetiapine, it does not offer the same advantage of high abundance as Quetiapine Sulfoxide. Measuring the parent drug, Quetiapine, can be challenging due to its lower plasma concentrations and shorter half-life of approximately 6-7 hours.
Experimental Protocols
The quantification of Quetiapine and its metabolites is most commonly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity. High-Performance Liquid Chromatography (HPLC) with ultraviolet or electrochemical detection has also been utilized.
Key Experiment: Quantification of Quetiapine and Metabolites in Human Plasma by LC-MS/MS
This protocol provides a general framework based on commonly cited methodologies.
1. Sample Preparation:
-
A small volume of human plasma (e.g., 50 µL) is used.
-
An internal standard, such as Quetiapine-d8, is added to the plasma sample.
-
Analytes are extracted from the plasma using a liquid-liquid extraction method. A common extraction solvent is a mixture of butyl acetate and butanol (e.g., 10:1, v/v).
-
The organic layer containing the analytes is separated, evaporated to dryness, and the residue is reconstituted in a mobile phase-compatible solution for injection into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Chromatography: A reversed-phase C18 or a strong cation exchange (SCX) column is typically used for separation. The mobile phase often consists of a mixture of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., methanolic ammonium acetate).
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM). Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure specificity and accurate quantification.
3. Data Analysis:
-
Calibration curves are generated using human plasma calibrators with known concentrations of Quetiapine and its metabolites.
-
The concentration of each analyte in the patient samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.
Visualizations
Metabolic Pathway of Quetiapine
Caption: Primary metabolic pathways of Quetiapine.
Experimental Workflow for Biomarker Analysis
Caption: General experimental workflow for Quetiapine biomarker analysis.
References
The Evolving Landscape of Quetiapine Monitoring: A Comparative Guide to Metabolite Analysis for Enhanced Clinical Insight
For Immediate Release
A deep dive into the clinical significance of quetiapine's metabolites reveals a nuanced picture for therapeutic drug monitoring. This guide offers researchers, scientists, and drug development professionals a comparative analysis of monitoring quetiapine and its metabolites, with a focus on their correlation with clinical outcomes. While the inactive metabolite, quetiapine sulfoxide, holds little clinical relevance, the active metabolite, norquetiapine, presents a more complex but potentially valuable target for optimizing treatment.
Quetiapine, an atypical antipsychotic, undergoes extensive metabolism in the liver, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme. This process yields several metabolites, with quetiapine sulfoxide, N-desalkylquetiapine (norquetiapine), and 7-hydroxyquetiapine being the most significant. Understanding the distinct pharmacological profiles of these metabolites is crucial for interpreting their clinical relevance and guiding therapeutic drug monitoring (TDM) strategies.
Quetiapine and its Metabolites: A Comparative Overview
| Analyte | Role in Clinical Effect | Primary Metabolizing Enzyme | Pharmacological Activity |
| Quetiapine | Parent Drug | CYP3A4 | Antipsychotic, sedative |
| Quetiapine Sulfoxide | Inactive Metabolite | CYP3A4 | None |
| Norquetiapine | Active Metabolite | CYP3A4 | Antidepressant, anxiolytic |
| 7-Hydroxyquetiapine | Active Metabolite | CYP2D6 (minor) | Not fully determined |
The Clinical Irrelevance of Quetiapine Sulfoxide
Quetiapine sulfoxide is a major metabolite of quetiapine but is considered pharmacologically inactive.[1] Consequently, monitoring its levels is not considered clinically useful for predicting therapeutic efficacy or adverse effects. Its primary significance lies in its utility as a marker of adherence to quetiapine treatment in urine drug testing, where its presence can confirm recent ingestion of the parent drug.[2]
Norquetiapine: A Metabolite of Clinical Interest
Norquetiapine, the N-desalkylated metabolite of quetiapine, exhibits a distinct pharmacological profile from the parent drug. It is a potent inhibitor of the norepinephrine transporter (NET) and a partial agonist at the serotonin 5-HT1A receptor, properties that are thought to contribute significantly to quetiapine's antidepressant and anxiolytic effects.[1][3] This has led to the hypothesis that monitoring norquetiapine levels could be more informative for predicting antidepressant response than monitoring quetiapine alone.
However, the clinical evidence supporting a direct correlation between norquetiapine plasma concentrations and antidepressant efficacy remains inconclusive. One study found no significant differences in serum concentrations of norquetiapine between responders and non-responders in patients with major depressive disorder receiving augmentation therapy with quetiapine. Conversely, another study reported a significant negative linear correlation between the norquetiapine/quetiapine ratio and anxiety symptoms in patients with major psychoses, suggesting that the relative concentration of the metabolite may be important.
7-Hydroxyquetiapine: An Active Metabolite with Undetermined Clinical Significance
7-hydroxyquetiapine is another active metabolite of quetiapine, though its specific contribution to the overall clinical effect is not yet fully understood. Its formation is mediated to a lesser extent by CYP2D6. Further research is needed to elucidate the clinical relevance of monitoring 7-hydroxyquetiapine levels.
Comparative Analysis of Monitoring Strategies
| Monitoring Strategy | Advantages | Disadvantages | Supporting Data |
| Quetiapine Plasma Levels | Established therapeutic reference ranges for some indications. | Weak correlation with clinical outcomes in some studies. | A prospective observational study in bipolar disorder found a strong correlation between quetiapine serum concentrations and clinical outcomes (rs = 0.702, p < 0.001). |
| Norquetiapine Plasma Levels | May better reflect antidepressant and anxiolytic activity. | No established therapeutic reference range. Inconsistent correlation with clinical outcomes. | A study on depressed patients found no significant correlation between norquetiapine levels and clinical improvement (P = 0.835). |
| Norquetiapine/Quetiapine Ratio | May account for individual differences in metabolism. | Limited research on its predictive value. | A significant negative linear correlation was found between the norquetiapine/quetiapine ratio and anxiety improvement. |
| Urine Metabolite Testing (including Sulfoxide) | Useful for assessing treatment adherence. | Does not provide information on therapeutic levels. | The inclusion of quetiapine sulfoxide and carboxylic acid metabolites in urine testing improved the apparent adherence rate from ~31% to 48%. |
Experimental Protocols
Quantification of Quetiapine and its Metabolites in Plasma
Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add an internal standard.
-
Alkalinize the sample with 70 µL of 1 M ammonium hydroxide.
-
Add 1000 µL of tert-butyl methyl ether as the extraction solvent.
-
Vortex for 3 minutes and centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the upper organic layer and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
Visualizing Quetiapine's Metabolic Fate and Mechanism of Action
Caption: Primary metabolic pathways of quetiapine.
Caption: Simplified mechanism of action of quetiapine and norquetiapine.
Conclusion and Future Directions
The clinical utility of monitoring quetiapine metabolites is an area of active research. While quetiapine sulfoxide levels offer little insight into clinical outcomes beyond adherence, the active metabolite norquetiapine holds promise for personalizing treatment, particularly for depressive and anxiety symptoms. However, the lack of a clear, consistent correlation with a broad range of clinical outcomes highlights the need for further large-scale, prospective studies. Future research should focus on establishing therapeutic reference ranges for norquetiapine and clarifying the clinical significance of the norquetiapine/quetiapine ratio and 7-hydroxyquetiapine levels. Such studies will be instrumental in refining TDM strategies and optimizing the therapeutic use of quetiapine for a diverse patient population.
References
- 1. Active Metabolites as Antidepressant Drugs: The Role of Norquetiapine in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Quetiapine and its metabolite norquetiapine: translation from in vitro pharmacology to in vivo efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Quetiapine Sulfone
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Quetiapine sulfone, a primary metabolite of the atypical antipsychotic drug quetiapine, requires careful handling and disposal due to the environmental hazards associated with the parent compound. Adherence to established protocols is essential to minimize environmental impact and ensure personnel safety.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to use appropriate personal protective equipment (PPE). The recommended PPE includes nitrile or other chemically resistant gloves, safety glasses with side shields or chemical splash goggles, and a standard laboratory coat.[1] In the event of accidental exposure, promptly wash the affected skin with soap and water, and for eye contact, rinse thoroughly with water for at least 15 minutes and seek medical attention.[1] If ingested, rinse the mouth with water if the person is conscious and seek immediate medical help; do not induce vomiting.[1]
Quantitative Data Summary
| Property | Value (for Quetiapine) | Significance for Disposal |
| Acute Oral Toxicity | Harmful if swallowed.[1] | This chemical should not be disposed of in regular trash or down the drain. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Reinforces the need to prevent this compound from entering waterways through improper disposal. |
| Environmental Fate | Low potential for bioaccumulation; not readily biodegradable. | The compound and its metabolites may persist in the environment, highlighting the importance of containment and proper disposal. |
| UN Number | UN3077. | Designated as an environmentally hazardous substance, solid, n.o.s. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a research laboratory.
Step 1: Waste Identification and Classification
Given the lack of a specific Safety Data Sheet (SDS) for this compound, it should be treated as a hazardous chemical waste. This precautionary approach is based on the known aquatic toxicity of its parent compound, quetiapine. This waste should be classified as a non-RCRA (Resource Conservation and Recovery Act) pharmaceutical waste, unless specified otherwise by institutional or local regulations. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for a definitive classification.
Step 2: Waste Segregation and Containerization
This compound waste must be segregated from other waste streams, particularly incompatible chemicals, and collected in a dedicated waste container. A leak-proof, chemically compatible container, such as a high-density polyethylene (HDPE) container with a screw-top lid, is recommended. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," the approximate concentration and quantity, the date the waste was first added, and the contact information of the generating researcher or lab.
Step 3: Storage
The waste container should be stored in a designated, secure area within the laboratory. To prevent the spread of material in case of a leak, the primary container should be placed in a secondary containment bin. Ensure the container is tightly closed except when adding waste and is stored in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials.
Step 4: Final Disposal
Once the waste container is full or has reached the maximum storage time as per institutional policies (often 90 days), contact your institution's EHS department to arrange for pickup. The final disposal method should be incineration at a permitted hazardous waste facility. Flushing pharmaceuticals down the drain or disposing of them in regular trash is not a compliant or safe method.
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
